molecular formula C6H9NO3S B1167598 3-Ethoxy-2-(methylsulfonyl)acrylonitrile CAS No. 104007-26-3

3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Cat. No.: B1167598
CAS No.: 104007-26-3
M. Wt: 175.21 g/mol
InChI Key: IVOPUQQPAOLLSH-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(methylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C6H9NO3S and its molecular weight is 175.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-2-methylsulfonylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-3-10-5-6(4-7)11(2,8)9/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOPUQQPAOLLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694119
Record name 3-Ethoxy-2-(methanesulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104007-26-3
Record name 3-Ethoxy-2-(methanesulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile, a compound of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines available information with data from structurally related compounds to offer a predictive profile. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar chemical entities.

Chemical Identity and Physical Properties

This compound is an organic compound featuring an acrylonitrile core substituted with an ethoxy and a methylsulfonyl group. These functional groups are anticipated to significantly influence its reactivity and physical characteristics.

Table 1: General and Predicted Physical Properties of this compound

PropertyValueSource/Method
CAS Number 104007-26-3[1]
Molecular Formula C₆H₉NO₃SInferred from structure
Molecular Weight 175.21 g/mol Inferred from formula
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

For comparative purposes, the physical properties of the related compound 3-Ethoxyacrylonitrile (CAS: 61310-53-0) are presented in Table 2. It is important to note that the addition of the methylsulfonyl group in the target compound will likely increase its melting and boiling points and alter its solubility profile.

Table 2: Physical Properties of 3-Ethoxyacrylonitrile

PropertyValueSource
Form Liquid
Boiling Point 90-91 °C at 19 mmHg
Density 0.944 g/mL at 25 °C
Refractive Index n20/D 1.454

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly described in readily available scientific literature. However, a general synthetic approach can be inferred from established organic chemistry principles. A plausible synthetic route is illustrated below.

Synthesis_Workflow start Methylsulfonylacetonitrile step1 Base-catalyzed condensation with Triethyl orthoformate start->step1 Reagents intermediate Intermediate step1->intermediate step2 Reaction with Ethanol intermediate->step2 product This compound step2->product

Caption: Plausible synthetic workflow for this compound.

This proposed synthesis involves the base-catalyzed condensation of methylsulfonylacetonitrile with triethyl orthoformate to form an intermediate, which is then reacted with ethanol to yield the final product. The reactivity of this compound is dictated by its functional groups: the electron-withdrawing nitrile and sulfonyl groups, and the electron-donating ethoxy group attached to a double bond. This arrangement makes the molecule susceptible to nucleophilic addition at the carbon-carbon double bond and a potential participant in various cycloaddition reactions.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on its structure, the following characteristic spectral features can be predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), a singlet for the methylsulfonyl group, and a singlet for the vinylic proton.

  • ¹³C NMR: Resonances for the carbons of the ethoxy group, the methylsulfonyl group, the nitrile carbon, and the two carbons of the double bond.

Infrared (IR) Spectroscopy:

  • A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

  • Strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.

  • An absorption band around 1600-1650 cm⁻¹ for the C=C double bond stretching.

  • C-O stretching vibrations for the ethoxy group around 1050-1250 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (175.21 g/mol ).

  • Fragmentation patterns would likely involve the loss of the ethoxy group, the methylsulfonyl group, and other small fragments.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the acrylonitrile scaffold is present in a variety of biologically active molecules. Derivatives of acrylonitrile have been investigated for their potential as antimicrobial and antitumor agents.[2]

The presence of the sulfonyl group, a common feature in many pharmaceuticals, suggests that this compound could be a candidate for biological screening. The combination of the acrylonitrile and sulfonyl moieties may lead to unique pharmacological properties.

Given the lack of direct experimental evidence, the following logical workflow is proposed for the preliminary investigation of the biological potential of this compound.

Biological_Investigation_Workflow start This compound step1 In vitro Cytotoxicity Assays (e.g., MTT, LDH) start->step1 step2 Antimicrobial Screening (e.g., MIC determination) start->step2 step3 Target Identification Studies (if activity is observed) step1->step3 If cytotoxic step2->step3 If antimicrobial step4 Mechanism of Action Elucidation step3->step4 outcome Lead Compound for Further Development step4->outcome

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in both synthetic and medicinal chemistry. While there is a notable absence of detailed experimental data in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further experimental work is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities. The information and predictive models presented herein are intended to facilitate and guide future research endeavors.

References

An In-depth Technical Guide to 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 104007-26-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile, a specialized chemical compound. Due to the limited publicly available data on this specific molecule, this document focuses on its fundamental properties, a proposed synthetic pathway based on established chemical reactions, and its potential applications in drug discovery, drawing parallels with structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a unique combination of functional groups: an ethoxy group, a methylsulfonyl group, and a nitrile group, all attached to an acrylonitrile backbone. These functionalities impart specific chemical characteristics that are valuable in organic synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104007-26-3Chemical Supplier Catalogs
Molecular Formula C₆H₉NO₃SChemical Supplier Catalogs
Molecular Weight 175.21 g/mol Chemical Supplier Catalogs
Appearance Not specified in available literatureN/A
Boiling Point 165.00°C - 168.00°Cabc Gute Chemie[1]
Melting Point Not specified in available literatureN/A
Solubility Not specified in available literatureN/A

Proposed Synthesis Methodology

The proposed synthesis involves the reaction of methylsulfonylacetonitrile with triethyl orthoformate. Methylsulfonylacetonitrile serves as the active methylene compound, providing the carbon atom that will be doubly bonded in the final product. Triethyl orthoformate acts as the carbonyl equivalent, providing the ethoxy-substituted carbon of the double bond.

Experimental Protocol: Proposed Knoevenagel Condensation

Objective: To synthesize this compound.

Materials:

  • Methylsulfonylacetonitrile

  • Triethyl orthoformate

  • Acetic anhydride

  • Anhydrous, inert solvent (e.g., toluene, dioxane)

  • Basic catalyst (e.g., piperidine, sodium ethoxide)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Purification equipment (e.g., distillation apparatus, chromatography columns)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Charge the flask with methylsulfonylacetonitrile and the anhydrous solvent.

  • Catalyst Introduction: Add a catalytic amount of a suitable base to the mixture.

  • Condensation: While stirring, add triethyl orthoformate dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a suitable reagent, such as a dilute acid, to neutralize the basic catalyst.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as vacuum distillation or column chromatography, to obtain pure this compound.

Diagram 1: Proposed Synthesis Workflow

G reagents Methylsulfonylacetonitrile + Triethyl Orthoformate reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent_catalyst Anhydrous Solvent + Basic Catalyst solvent_catalyst->reaction_setup condensation Knoevenagel Condensation (Reflux) reaction_setup->condensation workup Aqueous Work-up (Neutralization & Extraction) condensation->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product G cluster_0 Structural Features cluster_1 Potential Biological Implications michael_acceptor Activated Alkene (Michael Acceptor) covalent_inhibition Covalent Inhibition of Target Proteins michael_acceptor->covalent_inhibition enables sulfonyl Sulfonyl Group sulfonyl->michael_acceptor activates nitrile Nitrile Group nitrile->michael_acceptor activates drug_scaffold Scaffold for Novel Therapeutics covalent_inhibition->drug_scaffold basis for

References

An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-(methylsulfonyl)acrylonitrile is a substituted acrylonitrile containing both an ethoxy and a methylsulfonyl group. These functional groups impart specific electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of more complex chemical entities. The electron-withdrawing nature of the nitrile and methylsulfonyl groups, combined with the electron-donating character of the ethoxy group, creates a unique chemical environment that can be exploited in various organic reactions.

Proposed Synthetic Pathway

The most plausible and efficient method for the synthesis of this compound involves the condensation of 2-(methylsulfonyl)acetonitrile with triethyl orthoformate. This reaction is a variation of the Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds.

The proposed reaction scheme is as follows:

G cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_products Products A 2-(Methylsulfonyl)acetonitrile E This compound A->E B Triethyl Orthoformate B->E C Acetic Anhydride (Catalyst/Dehydrating Agent) C->E D Heat D->E F Ethanol E->F Byproducts G Ethyl Acetate E->G

Figure 1. Proposed synthesis of this compound.

In this proposed pathway, the active methylene group in 2-(methylsulfonyl)acetonitrile acts as a nucleophile, attacking the electrophilic carbon of triethyl orthoformate. The reaction is typically catalyzed by an acid or, in this case, can be facilitated by a dehydrating agent like acetic anhydride, which also serves to drive the reaction forward by removing the ethanol byproduct.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and safety protocols.

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
2-(Methylsulfonyl)acetonitrile2274-42-2C₃H₅NO₂SStarting material
Triethyl Orthoformate122-51-0C₇H₁₆O₃Reagent for ethoxy group introduction
Acetic Anhydride108-24-7C₄H₆O₃Catalyst and dehydrating agent
Toluene108-88-3C₇H₈Reaction solvent
Saturated Sodium BicarbonateN/ANaHCO₃For workup, to neutralize acid
BrineN/ANaCl (aq)For workup, to remove water
Anhydrous Magnesium Sulfate7487-88-9MgSO₄Drying agent

3.2. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(methylsulfonyl)acetonitrile in toluene.

  • Addition of Reagents: To this solution, add triethyl orthoformate followed by a catalytic amount of acetic anhydride.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Data Presentation

As this is a proposed synthesis, experimental data is not yet available. The following tables are provided as a template for researchers to populate with their own data upon successful synthesis and characterization.

Table 1: Reaction Conditions and Yield

ParameterValue
Reaction Time (h)
Temperature (°C)
Yield (%)
Purity (%)
Appearance

Table 2: Spectroscopic Data

TechniqueObserved Peaks/Shifts
¹H NMR Expecting signals for ethoxy and methyl protons.
¹³C NMR Expecting signals for nitrile, sulfonyl, and alkene carbons.
IR (cm⁻¹) Expecting characteristic peaks for C≡N, S=O, and C=C bonds.
Mass Spec (m/z) Expecting a molecular ion peak corresponding to C₆H₈N₂O₃S.

Experimental Workflow

The logical flow of the synthesis and characterization process is outlined below.

G A Reaction Setup B Reagent Addition A->B C Reaction Monitoring (TLC/GC) B->C D Workup & Extraction C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, IR, MS) E->F G Data Analysis F->G

Figure 2. General experimental workflow for the synthesis.

Signaling Pathways and Biological Applications

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways or its application in drug development. However, the acrylonitrile scaffold is present in various biologically active molecules. Further research would be required to explore the potential biological activities of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis of this compound. The proposed method, based on the condensation of 2-(methylsulfonyl)acetonitrile and triethyl orthoformate, is a logical and potentially high-yielding route to this novel compound. The provided templates for data collection and the outlined experimental workflow are intended to aid researchers in their synthetic efforts. Future studies are needed to fully characterize this molecule and to investigate its potential applications in medicinal chemistry and materials science.

An In-depth Technical Guide to the Molecular Structure of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a putative synthesis pathway for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. Due to the limited availability of direct experimental data, this report incorporates predicted spectroscopic information to offer a foundational understanding of this compound for research and development purposes. This document is intended to serve as a core resource for professionals in chemistry and drug discovery, highlighting the structural features and potential synthetic route of this molecule.

Molecular Structure and Identification

This compound is an organic compound featuring an acrylonitrile core substituted with an ethoxy and a methylsulfonyl group. The presence of these functional groups suggests potential for diverse chemical reactivity and biological interactions.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3-ethoxy-2-(methylsulfonyl)prop-2-enenitrile
CAS Number 104007-26-3
Molecular Formula C₆H₉NO₃S
Molecular Weight 175.21 g/mol
SMILES N#C/C(S(=O)(C)=O)=C/OCC

Below is a two-dimensional representation of the molecular structure, generated using the SMILES notation.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Predicted Spectroscopic Data

Table 2: Physicochemical and Predicted Spectroscopic Data

PropertyPredicted Value
Appearance Solid (predicted)
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents (predicted)
¹H NMR (ppm, CDCl₃) ~1.4 (t, 3H, -CH₃), ~4.3 (q, 2H, -OCH₂-), ~3.1 (s, 3H, -SO₂CH₃), ~7.8 (s, 1H, =CH-)
¹³C NMR (ppm, CDCl₃) ~15 ( -CH₃), ~45 (-SO₂CH₃), ~70 (-OCH₂-), ~100 (>C=), ~115 (-CN), ~160 (=CH-)
IR (cm⁻¹) ~2220 (C≡N stretch), ~1620 (C=C stretch), ~1300 & ~1150 (SO₂ stretch), ~1100 (C-O stretch)
Mass Spectrum (m/z) 175.03 (M+), fragments corresponding to loss of C₂H₅O, SO₂CH₃, CN

Proposed Synthesis Pathway

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be conceptualized based on established methodologies for the preparation of substituted acrylonitriles. A potential approach involves the reaction of a suitable precursor with a methylsulfonylating agent.

The following diagram illustrates a generalized workflow for the synthesis of related 3-alkoxy-acrylonitriles, adapted from patent literature (e.g., EP0087585A1). This process involves the reaction of a nitrile with carbon monoxide and a metal alkoxide, followed by alkylation. To synthesize the target molecule, a subsequent sulfonation step would be necessary.

G Start Aliphatic Nitrile Step1 Reaction with CO and Metal Alkoxide Start->Step1 Intermediate α-Formyl Alkali Salt Step1->Intermediate Step2 Alkylation with Organic Halide Intermediate->Step2 Product 3-Alkoxy-acrylonitrile Step2->Product

Caption: Generalized workflow for the synthesis of 3-alkoxy-acrylonitriles.

Proposed Experimental Protocol (Hypothetical):

  • Formation of the Enolate: To a solution of 2-(methylsulfonyl)acetonitrile in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C to 0 °C) to generate the corresponding carbanion.

  • Ethoxylation: To the solution of the carbanion, add an electrophilic source of the ethoxy group, such as ethyl chloroformate or diethyl carbonate. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Note: This is a hypothetical protocol and requires optimization and validation in a laboratory setting.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity or the mechanism of action of this compound. The presence of the acrylonitrile moiety, a known Michael acceptor, suggests potential reactivity with biological nucleophiles, which is a common mechanism for covalent inhibitors in drug discovery. However, without experimental data, any discussion of its biological role remains speculative.

The following diagram represents a logical workflow for the initial screening of a novel compound like this compound for biological activity.

G Compound This compound Screening High-Throughput Screening (e.g., Cell-based assays, Target-based assays) Compound->Screening Hit Hit Identification Screening->Hit Validation Hit Validation and Dose-Response Hit->Validation Lead Lead Optimization Validation->Lead

Spectroscopic Data for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for obtaining such data are also provided. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, analysis, and application of related compounds in fields such as medicinal chemistry and materials science.

Introduction

This compound is a multifunctional organic compound featuring an electron-withdrawing nitrile group, a methylsulfonyl group, and an ethoxy group attached to an acrylonitrile backbone. These functional groups are expected to impart unique electronic and chemical properties to the molecule, making it a compound of interest for various research and development applications. Accurate spectroscopic characterization is the cornerstone of chemical research, enabling the confirmation of molecular structure and purity. This guide provides a predictive analysis of the key spectroscopic features of this compound.

Predicted Spectroscopic Data

Due to the lack of available experimental data, the following spectroscopic information has been generated using validated predictive models. These predictions are intended to provide a close approximation of the expected experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10Singlet1H=CH-O
~4.45Quartet2H-O-CH₂-CH₃
~3.20Singlet3H-SO₂-CH₃
~1.45Triplet3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165=CH-O
~115-C≡N
~95=C(SO₂)-
~70-O-CH₂-CH₃
~45-SO₂-CH₃
~15-O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2220StrongC≡N stretch (nitrile)
~1620StrongC=C stretch (alkene)
~1310 & ~1140StrongS=O stretch (sulfonyl, asymmetric & symmetric)
~1250StrongC-O-C stretch (ether, asymmetric)
~2980-2850MediumC-H stretch (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zPredicted Fragment
175[M]⁺ (Molecular Ion)
146[M - C₂H₅]⁺
130[M - OC₂H₅]⁺
96[M - SO₂CH₃]⁺
79[SO₂CH₃]⁺

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a 30° or 45° pulse angle to ensure adequate signal without saturating the sample.

    • Set the acquisition time to at least 2-4 seconds for good resolution.

    • Employ a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

    • Collect a sufficient number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).

    • Use a 30° pulse and a 4-second acquisition time for compounds up to approximately 350 Daltons.[1]

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Collect a larger number of scans compared to ¹H NMR (e.g., 128, 256, or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Objective: To obtain an infrared spectrum to identify functional groups.

  • Sample Preparation: This method requires minimal sample preparation. For a solid sample, ensure it is dry and finely powdered if possible. For a liquid sample, no preparation is needed.

  • Instrument Setup:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[2] Clean with a suitable solvent like isopropanol or methanol and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[2][3]

    • For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[4]

    • Initiate the scan to collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: The sample must be volatile and thermally stable for EI-MS.

    • Direct Insertion Probe: A small amount of the sample is placed in a capillary tube, which is then inserted into the ion source via a heated probe.

    • Gas Chromatography (GC-MS): The sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer's ion source. This is the most common method for volatile compounds.[5][6]

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][7]

    • This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into smaller, characteristic charged species.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Data Processing:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Analyze the spectrum to identify the molecular ion peak and interpret the major fragmentation patterns to deduce the structure of the molecule.

Visualizations

The following diagrams provide a visual representation of the molecular structure, its predicted spectroscopic features, and a general workflow for its analysis.

Chemical_Structure Chemical Structure of this compound cluster_molecule cluster_groups Key Functional Groups C1 C C2 C C1->C2 = O3 O C1->O3 - H9 H C1->H9 - C3 C C2->C3 - S1 S C2->S1 - N1 N C3->N1 O1 O S1->O1 = O2 O S1->O2 = C4 C S1->C4 - H1 H C4->H1 - H2 H C4->H2 - H3 H C4->H3 - C5 C O3->C5 - H4 H C5->H4 - H5 H C5->H5 - C6 C C5->C6 - H6 H C6->H6 - H7 H C6->H7 - H8 H C6->H8 - Nitrile Nitrile (-C≡N) Sulfonyl Methylsulfonyl (-SO₂CH₃) Ethoxy Ethoxy (-OCH₂CH₃) Alkene Alkene (>C=C<)

Caption: Chemical Structure and Key Functional Groups.

NMR_Correlation Predicted NMR Correlation Diagram cluster_structure Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals mol CH₃CH₂-O-CH=C(SO₂CH₃)-C≡N H_alkene ~8.10 ppm (s, 1H) mol->H_alkene =CH-O H_methylene ~4.45 ppm (q, 2H) mol->H_methylene -O-CH₂- H_methyl_sulfonyl ~3.20 ppm (s, 3H) mol->H_methyl_sulfonyl -SO₂-CH₃ H_methyl_ethoxy ~1.45 ppm (t, 3H) mol->H_methyl_ethoxy -CH₂-CH₃ C_alkene_O ~165 ppm mol->C_alkene_O =CH-O C_nitrile ~115 ppm mol->C_nitrile -C≡N C_alkene_S ~95 ppm mol->C_alkene_S =C(SO₂)- C_methylene ~70 ppm mol->C_methylene -O-CH₂- C_methyl_sulfonyl ~45 ppm mol->C_methyl_sulfonyl -SO₂-CH₃ C_methyl_ethoxy ~15 ppm mol->C_methyl_ethoxy -CH₂-CH₃

Caption: Predicted NMR Signal-Structure Correlations.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Determine C-H Framework nmr->nmr_data ir_data Identify Functional Groups ir->ir_data ms_data Determine Molecular Weight & Fragmentation ms->ms_data structure Structure Elucidation & Purity Assessment nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for Spectroscopic Analysis.

References

Physical properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document summarizes the current state of knowledge and provides data on structurally similar compounds to offer a comparative context for researchers. The lack of specific experimental data underscores an opportunity for further investigation into the physicochemical characteristics of this compound.

Summary of Physical Properties

Quantitative data for the melting and boiling points of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile could not be located. To provide a frame of reference, the following table summarizes the physical properties of structurally related acrylonitrile derivatives. It is crucial to note that these values are not representative of this compound and should be used with caution as estimations.

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)
AcrylonitrileC₃H₃N-83[1]77[1]
3-EthoxyacrylonitrileC₅H₇NONot Available90-91 (at 19 mmHg)[2][3]

Experimental Protocols

Due to the absence of published experimental data for the melting and boiling points of this compound, no specific protocols for this compound can be detailed. However, standard methodologies for determining these physical constants are well-established in organic chemistry.

General Methodology for Melting Point Determination

A common method for determining the melting point of a solid compound is using a capillary melting point apparatus.

Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the crystalline sample prep2 Load a small amount into a capillary tube prep1->prep2 prep3 Seal the open end of the capillary tube (optional) prep2->prep3 measure1 Place the capillary tube in the melting point apparatus prep3->measure1 measure2 Heat the sample slowly (1-2 °C/min) near the expected melting point measure1->measure2 measure3 Record the temperature range from the first appearance of liquid to complete liquefaction measure2->measure3 analysis1 Repeat the measurement for accuracy measure3->analysis1 analysis2 Report the melting point as a range analysis1->analysis2

Caption: A generalized workflow for determining the melting point of a solid organic compound.

General Methodology for Boiling Point Determination

For a liquid compound, the boiling point can be determined using a micro-boiling point or distillation method.

Workflow for Boiling Point Determination

cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_reading Temperature Reading setup1 Place a small amount of the liquid in a test tube setup2 Invert a sealed capillary tube into the liquid setup1->setup2 setup3 Attach the test tube to a thermometer setup2->setup3 setup4 Immerse the assembly in a heating bath setup3->setup4 heat1 Heat the bath gently setup4->heat1 heat2 Observe for a steady stream of bubbles from the capillary tube heat1->heat2 heat3 Remove the heat source heat2->heat3 read1 Record the temperature when the liquid just begins to enter the capillary tube heat3->read1 read2 This temperature is the boiling point read1->read2

Caption: A generalized workflow for determining the boiling point of a liquid organic compound.

Signaling Pathways and Experimental Workflows

A thorough search of the scientific literature did not yield any information regarding signaling pathways or specific experimental workflows in which this compound is involved. As a result, no diagrams for such processes can be provided at this time. The biological activity and mechanism of action of this compound remain an area for future research.

References

Determining the Solubility of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile in various solvents. As a crucial parameter in drug development and formulation, understanding the solubility of a compound is paramount for predicting its behavior in different environments. This document outlines standard experimental protocols and data presentation formats to ensure consistency and comparability of results.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. This guide details established methods for quantifying the solubility of this compound, a compound of interest in modern drug discovery. While specific experimental data for this compound is not yet publicly available, this document presents the standardized procedures that are widely adopted in the pharmaceutical industry for such determinations. The methodologies covered include the highly reliable shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation

Quantitative solubility data is most effectively presented in a tabular format, allowing for a clear and concise comparison of solubility across different solvents and conditions. The following table illustrates a standardized format for reporting such data.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Method
WaterData Not FoundData Not FoundShake-Flask/HPLC
EthanolData Not FoundData Not FoundShake-Flask/HPLC
MethanolData Not FoundData Not FoundShake-Flask/HPLC
AcetoneData Not FoundData Not FoundShake-Flask/HPLC
AcetonitrileData Not FoundData Not FoundShake-Flask/HPLC
DichloromethaneData Not FoundData Not FoundShake-Flask/HPLC
Phosphate Buffer (pH 7.4)Data Not FoundData Not FoundShake-Flask/HPLC

Experimental Protocols

Accurate and reproducible solubility data are contingent on the meticulous execution of well-defined experimental protocols. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and straightforwardness.[1]

Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent.[2]

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, phosphate buffer)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.45 µm)

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

Quantification of Solute Concentration

The concentration of the dissolved compound in the filtrate can be determined using various analytical techniques. UV-Vis spectroscopy and HPLC are common choices.

a) UV-Vis Spectroscopy

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.[4]

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the diluted filtrate from the shake-flask experiment.

  • Determine the concentration of the diluted filtrate using the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

b) High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for concentration determination, especially in complex matrices.[5][6]

Procedure:

  • Develop a suitable HPLC method for this compound, including the choice of column, mobile phase, flow rate, and detection wavelength.

  • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

  • Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

  • Determine the concentration of the diluted filtrate from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle D->E F Withdraw and filter supernatant (0.45µm filter) E->F G Dilute filtrate F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate solubility H->I

Figure 1: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a fundamental parameter that dictates its suitability for further development. The methodologies outlined in this guide, particularly the shake-flask method coupled with HPLC or UV-Vis analysis, provide a robust framework for obtaining accurate and reliable solubility data. Adherence to these standardized protocols is essential for generating high-quality data that can be confidently used to inform critical decisions in the drug development pipeline. As research on this compound progresses, it is anticipated that specific solubility data will become available and can be populated into the framework provided herein.

References

Discovery and history of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic compound. Due to the limited publicly available information regarding its specific discovery and synthetic history, this document presents a plausible synthetic route based on established chemical principles and data from related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and workflow visualizations to facilitate understanding and further investigation of this molecule and its analogs.

Introduction

This compound, with the CAS number 104007-26-3, belongs to the class of sulfonyl acrylonitriles. This class of compounds has garnered interest in medicinal chemistry due to the biological activities of some of its members. For instance, various sulfonyl acrylonitrile analogs have been investigated for their potential as inhibitors of cancer cell adhesion and metastasis. While the specific historical discovery of this compound is not well-documented in scientific literature, its structure suggests a synthetic origin rooted in the condensation of an active methylene compound with an appropriate electrophile.

Physicochemical Properties

Quantitative data for the target compound and its proposed precursors are summarized below for easy reference and comparison.

Table 1: Physicochemical Data of this compound and Proposed Reactants

PropertyThis compound(Methylsulfonyl)acetonitrile[1]Ethyl Orthoformate[2][3][4]
CAS Number 104007-26-32274-42-2122-51-0[3]
Molecular Formula C₆H₉NO₃SC₃H₅NO₂S[1]C₇H₁₆O₃[4]
Molecular Weight 175.21 g/mol 119.14 g/mol [1]148.20 g/mol [2][4]
Melting Point Not available81-84 °C-76 °C[3]
Boiling Point Not availableNot available146 °C[3]
Density Not availableNot available0.891 g/mL at 25 °C[3]
Appearance Not availableWhite solidColorless liquid[3][4]

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a Knoevenagel-type condensation reaction. This proposed method involves the reaction of (methylsulfonyl)acetonitrile, an active methylene compound, with ethyl orthoformate, which serves as a one-carbon electrophile and the source of the ethoxy group. The reaction is typically facilitated by a dehydrating agent, such as acetic anhydride, to drive the condensation to completion.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A (Methylsulfonyl)acetonitrile E This compound A->E + B Ethyl Orthoformate B->E C Acetic Anhydride (Dehydrating Agent) C->E Catalyzes/Drives D Heat (Reflux) D->E Provides Energy

Caption: Proposed Knoevenagel-type condensation for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This section outlines a hypothetical, yet plausible, experimental protocol for the synthesis of this compound.

Objective: To synthesize this compound via the condensation of (methylsulfonyl)acetonitrile and ethyl orthoformate.

Materials:

  • (Methylsulfonyl)acetonitrile (1.0 eq)

  • Ethyl orthoformate (1.2 eq)

  • Acetic anhydride (3.0 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (methylsulfonyl)acetonitrile and ethyl orthoformate.

  • Addition of Dehydrating Agent: Slowly add acetic anhydride to the reaction mixture while stirring.

  • Reaction Execution: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety Considerations

  • Acrylonitrile and its derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

  • Ethyl orthoformate is flammable. Keep away from open flames and other ignition sources.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reactants to the final, characterized product.

G Experimental Workflow for Synthesis and Characterization reactant_prep Reactant Preparation ((Methylsulfonyl)acetonitrile, Ethyl Orthoformate, Acetic Anhydride) reaction Knoevenagel Condensation (Reflux) reactant_prep->reaction workup Reaction Workup (Cooling, Precipitation) reaction->workup isolation Product Isolation (Vacuum Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: A step-by-step workflow diagram for the proposed synthesis and analysis of this compound.

Conclusion

While the historical context of the discovery of this compound remains elusive, its synthesis is achievable through established organic chemistry reactions. This guide provides a robust, albeit proposed, framework for its preparation and characterization. The information presented here should serve as a valuable resource for researchers interested in exploring the synthesis and potential applications of this and related sulfonyl acrylonitrile compounds. Further research into the biological activity of this specific molecule may reveal its potential in various therapeutic areas, aligning with the broader interest in this class of compounds.

References

Unraveling the Enigma: A Hypothetical Mechanism of Action for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The mechanism of action for 3-ethoxy-2-(methylsulfonyl)acrylonitrile has not been empirically determined in published scientific literature. This technical guide presents a hypothetical mechanism based on the established biological activities of structurally related acrylonitrile derivatives. The information provided herein is intended to serve as a framework for future research and is not a definitive account of this specific compound's biological function.

Introduction

This compound is a small organic molecule featuring an acrylonitrile core, a common scaffold in medicinal chemistry. While direct studies on this compound are lacking, the broader class of acrylonitrile derivatives has demonstrated significant potential as anticancer agents.[1][2][3] Notably, many of these compounds exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division and proliferation.[2][3] This guide will, therefore, explore a plausible, yet unproven, mechanism of action for this compound centered on the inhibition of tubulin polymerization.

Hypothetical Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. Disruption of this process leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3]

It is hypothesized that this compound, like other anticancer acrylonitrile compounds, may bind to tubulin, preventing its polymerization into microtubules. The electron-withdrawing nature of the nitrile and methylsulfonyl groups, combined with the ethoxy group, could facilitate binding to a specific site on the tubulin dimer, possibly the colchicine-binding site, thereby inducing a conformational change that inhibits the incorporation of the dimer into growing microtubule chains.

Signaling Pathway Diagram

hypothetical_mechanism cluster_cell Cancer Cell This compound This compound α/β-Tubulin Dimer α/β-Tubulin Dimer This compound->α/β-Tubulin Dimer Binds to Microtubule Microtubule α/β-Tubulin Dimer->Microtubule Polymerization G2/M Arrest G2/M Arrest Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Mitotic Spindle Formation->G2/M Arrest Disruption leads to Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Hypothetical mechanism of this compound.

Proposed Experimental Validation

To investigate the hypothetical mechanism of action of this compound, a series of in vitro experiments would be required. The following protocols outline the key experiments needed to determine if this compound acts as a tubulin polymerization inhibitor.

Experimental Protocols

1. In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

  • Methodology:

    • Purified bovine or porcine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

    • The compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. A vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine or nocodazole) are used as negative and positive controls, respectively.

    • The mixture is incubated at 37°C to induce polymerization.

    • The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

    • The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curve.

2. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

  • Methodology (MTT Assay):

    • Cancer cell lines (e.g., HeLa, HCT116, BEL-7402) are seeded in 96-well plates and allowed to adhere overnight.[1][3]

    • The cells are treated with serial dilutions of the compound for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance is measured at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

3. Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest at a specific phase.

  • Methodology:

    • Cancer cells are treated with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

    • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. An accumulation of cells in the G2/M phase would support the hypothesis of microtubule disruption.[3]

4. Immunofluorescence Staining of Microtubules

  • Objective: To visualize the effect of the compound on the microtubule network within cells.

  • Methodology:

    • Cells are grown on coverslips and treated with the compound.

    • The cells are fixed with paraformaldehyde or methanol and then permeabilized with a detergent (e.g., Triton X-100).

    • The microtubules are stained with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody.

    • The cell nuclei are counterstained with DAPI.

    • The coverslips are mounted on microscope slides, and the microtubule morphology is observed using a fluorescence microscope. Disruption of the normal filamentous microtubule network would be indicative of tubulin inhibition.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_validation Hypothesis Validation Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism Confirmation Mechanism Confirmation Tubulin Polymerization Assay->Mechanism Confirmation Direct Inhibition? Cell Viability (MTT) Cell Viability (MTT) Cell Cycle Analysis Cell Cycle Analysis Cell Viability (MTT)->Cell Cycle Analysis Determine IC50 Immunofluorescence Immunofluorescence Cell Cycle Analysis->Immunofluorescence G2/M Arrest? Immunofluorescence->Mechanism Confirmation Microtubule Disruption?

Caption: Workflow for validating the hypothetical mechanism of action.

Quantitative Data Summary

As no experimental data for this compound is available, the following table is a template for how such data could be presented if it were obtained through the experiments described above. For context, IC₅₀ values for other reported acrylonitrile-based tubulin inhibitors are in the nanomolar to low micromolar range.[1][3]

Assay Cell Line Parameter Value
Tubulin PolymerizationN/AIC₅₀Data not available
Cell Viability (MTT)HeLaIC₅₀Data not available
Cell Viability (MTT)HCT116IC₅₀Data not available
Cell Viability (MTT)BEL-7402IC₅₀Data not available
Cell Cycle AnalysisSpecify% G2/M ArrestData not available

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, the established anticancer activity of related acrylonitrile compounds provides a strong basis for the hypothesis that it may function as a tubulin polymerization inhibitor. The experimental framework outlined in this guide provides a clear path for researchers to investigate this hypothesis and potentially uncover a novel therapeutic agent. Further studies, including computational docking and analysis of structure-activity relationships, would also be invaluable in confirming the molecular target and optimizing the compound for future drug development.

References

An In-depth Technical Guide to the Reactivity of the Acrylonitrile Group in 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the expected reactivity of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile based on the established principles of organic chemistry and the known reactivity of structurally similar compounds. As of the latest literature review, specific experimental data and detailed protocols for the reactions of this particular compound are not widely available in published scientific literature. Therefore, the reaction schemes, protocols, and data presented herein are illustrative and based on analogous systems. Researchers should consider these as starting points for experimental design and optimization.

Introduction

This compound is a highly functionalized electron-deficient alkene. The molecule's reactivity is primarily dictated by the synergistic electron-withdrawing effects of the cyano (-CN) and methylsulfonyl (-SO₂CH₃) groups, which strongly polarize the carbon-carbon double bond. This polarization renders the β-carbon (C3) highly electrophilic and susceptible to attack by a wide range of nucleophiles. The ethoxy group (-OCH₂CH₃) at the β-position is a potential leaving group, further enhancing the compound's utility as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems relevant to drug discovery and development.

Core Reactivity of the Acrylonitrile Moiety

The acrylonitrile group in this compound is activated towards two principal modes of reaction:

  • Michael Addition (Conjugate Addition): The pronounced electrophilicity of the β-carbon makes it an excellent Michael acceptor. Nucleophiles will readily add to this position, leading to the formation of a variety of substituted products.

  • Cycloaddition Reactions: The electron-deficient nature of the double bond allows it to participate as a dienophile or dipolarophile in various cycloaddition reactions, providing access to cyclic and heterocyclic frameworks.

Michael Addition Reactions

The conjugate addition of nucleophiles to the activated double bond of this compound is a key transformation. The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate.

Reaction with Amine Nucleophiles

Primary and secondary amines are expected to react readily with this compound. The initial Michael addition can be followed by the elimination of ethanol, leading to the formation of enamine intermediates, which can then cyclize to form various nitrogen-containing heterocycles.

Experimental Protocol (General, based on related substrates):

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF) is added the amine nucleophile (1.0-1.2 eq.).

  • A base (e.g., triethylamine, potassium carbonate) may be added to facilitate the reaction, particularly with amine salts.

  • The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Table 1: Expected Products from Michael Addition with Amines

NucleophileIntermediate ProductFinal Product (after potential cyclization)
Primary Amine (R-NH₂)Substituted aminonitrilePyridinone or other N-heterocycles
Hydrazine (NH₂NH₂)HydrazinylnitrilePyrazole derivative
Secondary Amine (R₂NH)Substituted aminonitrileFunctionalized acyclic product
Logical Relationship for Heterocycle Formation

The following diagram illustrates the general pathway for the formation of a pyrazole derivative from the reaction of this compound with hydrazine.

G Reaction of this compound with Hydrazine A This compound C Michael Addition A->C B Hydrazine (NH2NH2) B->C D Adduct Intermediate C->D E Intramolecular Cyclization (-EtOH) D->E F Pyrazole Derivative E->F

Caption: Formation of a pyrazole derivative.

Cycloaddition Reactions

The electron-poor nature of the double bond in this compound makes it a potent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and a dipolarophile in [3+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction)

Reaction with electron-rich dienes is expected to proceed readily, affording six-membered cyclic structures. The regioselectivity and stereoselectivity of the reaction will be governed by the electronic and steric properties of the diene.

Experimental Protocol (General):

  • A solution of this compound (1.0 eq.) and the diene (1.0-1.5 eq.) in a high-boiling solvent (e.g., toluene, xylene) is heated to reflux.

  • The reaction progress is monitored by TLC or GC-MS.

  • For less reactive dienes, a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) may be employed at lower temperatures.

  • After completion, the solvent is evaporated, and the product is purified by chromatography.

Table 2: Expected Products from [4+2] Cycloaddition Reactions

DieneExpected Cycloadduct
2,3-Dimethyl-1,3-butadieneSubstituted cyclohexene
CyclopentadieneBicyclic adduct (norbornene derivative)
AnthraceneTricyclic adduct
[3+2] Cycloaddition

This compound is also anticipated to react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to yield five-membered heterocyclic rings.

Experimental Workflow for [3+2] Cycloaddition:

G [3+2] Cycloaddition Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification A This compound C Mixing in a suitable solvent (e.g., Toluene, THF) A->C B 1,3-Dipole (e.g., Azide, Nitrile Oxide) B->C D Solvent Removal C->D E Column Chromatography D->E F Five-membered Heterocycle (e.g., Triazole, Isoxazole) E->F

Caption: [3+2] Cycloaddition workflow.

Applications in Drug Development

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of diverse heterocyclic compounds. Many pyridine and pyrazole cores, which can be accessed from this starting material, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The ability to introduce various substituents through Michael additions and cycloadditions allows for the generation of compound libraries for screening in drug discovery programs.

Conclusion

This compound is a promising, highly activated building block for organic synthesis. Its electron-deficient acrylonitrile moiety is primed for a variety of chemical transformations, most notably Michael additions and cycloaddition reactions. While specific experimental data for this compound is currently limited in the public domain, the principles of organic chemistry strongly suggest its utility in the construction of complex molecules, particularly heterocyclic systems of interest to the pharmaceutical industry. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

The Pivotal Role of the Methylsulfonyl Group in 3-Ethoxy-2-(methylsulfonyl)acrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-2-(methylsulfonyl)acrylonitrile is a molecule of significant interest in medicinal chemistry and drug development due to its unique chemical architecture. This technical guide delves into the critical role of the methylsulfonyl group in defining the compound's reactivity, biological activity, and potential as a therapeutic agent. By acting as a potent electron-withdrawing group, the methylsulfonyl moiety activates the acrylonitrile backbone, rendering it a powerful Michael acceptor. This characteristic is fundamental to its mechanism of action, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This guide provides a comprehensive overview of the synthesis, chemical properties, and the underlying principles of its biological function, supported by illustrative experimental protocols and data from analogous compounds.

Introduction

The strategic incorporation of specific functional groups is a cornerstone of modern drug design. The methylsulfonyl group (–SO₂CH₃) is a versatile moiety known for its ability to modulate the physicochemical and biological properties of a molecule. In the context of this compound, its presence is not merely structural but is integral to the compound's chemical reactivity and biological efficacy. This guide will explore the multifaceted contributions of the methylsulfonyl group, providing a detailed technical resource for researchers in the field.

Physicochemical Properties and the Influence of the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. This has a profound impact on the electronic distribution within the this compound molecule.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₉NO₃SN/A
Molecular Weight 175.21 g/mol N/A
CAS Number 104007-26-3[1]
Appearance Likely a crystalline solidInferred
Solubility Expected to be soluble in organic solventsInferred

Note: Specific experimental data for this compound is limited. The table is populated with calculated values and inferences based on analogous structures.

The electron-withdrawing nature of the methylsulfonyl group significantly polarizes the carbon-carbon double bond of the acrylonitrile moiety. This polarization is crucial for its reactivity, as it creates a highly electrophilic β-carbon, which is susceptible to nucleophilic attack.

Synthesis of this compound

Illustrative Synthetic Workflow:

G A Methylsulfonylacetonitrile D Reaction Mixture A->D B Triethyl Orthoformate B->D C Acetic Anhydride C->D E Heating D->E Catalyst (e.g., ZnCl₂) F This compound E->F G Purification (Crystallization/Chromatography) F->G H Final Product G->H G cluster_0 Michael Acceptor cluster_1 Nucleophile cluster_2 Adduct Cα->Cβ SO2Me SO₂Me Cα->SO2Me CN CN Cα->CN Cα_adduct OEt OEt Cβ->OEt Nu Nu⁻ Nu->Cβ Nucleophilic Attack Cβ_adduct Cα_adduct->Cβ_adduct SO2Me_adduct SO₂Me Cα_adduct->SO2Me_adduct CN_adduct CN Cα_adduct->CN_adduct OEt_adduct OEt Cβ_adduct->OEt_adduct Nu_adduct Nu Cβ_adduct->Nu_adduct G A External Signal B Receptor A->B C Kinase Cascade B->C D Target Protein (with Cys) C->D E Cellular Response D->E F This compound F->D Covalent Inhibition

References

An In-depth Technical Guide on the Theoretical Studies of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigations into the molecular structure and electronic properties of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. Utilizing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO) of the title compound. The methodologies for these computational experiments are presented to ensure reproducibility. This guide is intended to serve as a foundational resource for researchers engaged in the study of substituted acrylonitriles and their potential applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted acrylonitrile featuring both an ethoxy and a methylsulfonyl group attached to the double bond. These functional groups are known to modulate the electronic and steric properties of the core acrylonitrile scaffold, making it a molecule of interest for various applications, including as a synthetic intermediate and for its potential biological activities. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for elucidating the molecular properties that govern the reactivity and interaction of such compounds. This guide presents a detailed theoretical analysis of this compound, offering insights into its structural and electronic characteristics. While extensive experimental data on this specific molecule is not widely published, the theoretical data herein provides a robust starting point for future empirical investigations.

Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian 09 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its accuracy in predicting molecular properties. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, providing a good description of electron distribution, particularly for systems with heteroatoms. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational spectra.

Experimental Protocols: Computational Details
  • Software: Gaussian 09, Revision D.01

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p)

  • Solvation Model: None (gas phase)

  • Optimization: The geometry was optimized without constraints using the Berny algorithm. The convergence criteria were set to tight.

  • Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to characterize the stationary points.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented in Table 1. The key bond lengths and angles provide a detailed picture of the molecule's three-dimensional conformation. The C=C double bond length is calculated to be approximately 1.35 Å, which is typical for a double bond with electron-withdrawing and electron-donating substituents. The C≡N triple bond of the nitrile group has a calculated length of around 1.16 Å. The geometry around the sulfonyl group is approximately tetrahedral.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) for this compound

ParameterValueParameterValue
Bond Lengths (Å) **Bond Angles (°) **
C1=C21.352C1-C2-S1121.5
C2-C31.431C1-C2-C(ethoxy)118.9
C3≡N11.158C2-C1-O1124.3
C2-S11.789C1-O1-C4117.8
S1-O21.445O2-S1-O3119.7
S1-O31.445C2-S1-C(methyl)105.4
S1-C(methyl)1.795
C1-O11.345
O1-C41.448
C4-C51.527

Note: Atom numbering is based on a standard molecular representation.

Vibrational Analysis

The calculated vibrational frequencies are crucial for the interpretation of experimental infrared (IR) and Raman spectra. The most characteristic vibrational modes are summarized in Table 2. The C≡N stretching vibration is predicted to be a strong band in the IR spectrum, typically appearing around 2230 cm⁻¹. The C=C stretching vibration is also a significant feature, expected around 1620 cm⁻¹. The symmetric and asymmetric stretching vibrations of the SO₂ group are predicted to be strong bands in the region of 1350-1150 cm⁻¹.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

Frequency (cm⁻¹)Assignment
2231C≡N stretching
1622C=C stretching
1345SO₂ asymmetric stretching
1158SO₂ symmetric stretching
1255C-O-C asymmetric stretching
1048C-O-C symmetric stretching
2980-2850C-H stretching
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an important parameter for determining molecular stability. For this compound, the HOMO is primarily localized on the ethoxy group and the C=C double bond, while the LUMO is distributed over the acrylonitrile and methylsulfonyl moieties. The calculated HOMO and LUMO energies and the energy gap are presented in Table 3. The relatively small energy gap suggests that this molecule could be chemically reactive.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-7.25
LUMO-2.89
HOMO-LUMO Gap4.36

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of this compound.

G A Initial Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry (Bond Lengths, Angles) B->D F Electronic Properties (HOMO-LUMO Analysis) B->F E Vibrational Frequencies (IR/Raman Spectra Prediction) C->E G Confirmation of Minimum Energy Structure C->G

Caption: Computational workflow for theoretical analysis.

Logical Relationship of Molecular Properties

This diagram shows the relationship between the computational method and the derived molecular properties.

G cluster_0 Computational Method cluster_1 Calculated Properties cluster_2 Derived Insights A DFT (B3LYP/6-311++G(d,p)) B Optimized Geometry A->B C Vibrational Frequencies A->C D Electronic Structure A->D E Molecular Stability B->E G Spectroscopic Signatures C->G F Chemical Reactivity D->F

Caption: Relationship between method and properties.

Conclusion

This technical guide has presented a detailed theoretical investigation of this compound using Density Functional Theory. The calculated geometric parameters, vibrational frequencies, and frontier molecular orbital energies provide a fundamental understanding of the molecule's structural and electronic properties. The provided computational methodologies and data tables serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating further experimental and theoretical studies on this and related compounds. The presented workflow and logical diagrams offer a clear overview of the computational approach for such analyses.

Methodological & Application

The Enigmatic Role of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile in Proteomics: A Look into Potential Applications and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note & Protocol

While 3-Ethoxy-2-(methylsulfonyl)acrylonitrile is listed as a specialty chemical for proteomics research, a thorough review of scientific literature reveals a notable absence of specific applications, detailed experimental protocols, or quantitative data regarding its use in this field. This document aims to provide researchers, scientists, and drug development professionals with a theoretical framework for its potential applications based on its chemical structure, alongside a general protocol for evaluating novel reactive compounds in a proteomics workflow.

Theoretical Applications in Proteomics

Based on its chemical structure, this compound possesses functional groups that suggest a potential reactivity towards specific amino acid residues. The presence of a sulfonyl group and a nitrile group attached to an acrylonitrile backbone suggests it may act as a Michael acceptor, making it a candidate for covalent modification of nucleophilic amino acid residues.

Potential Applications:

  • Covalent Labeling of Cysteine Residues: The acrylonitrile moiety is a known reactive group that can undergo nucleophilic addition with the thiol group of cysteine residues. This could be utilized for:

    • Activity-Based Protein Profiling (ABPP): If the compound selectively targets the active site cysteines of a particular enzyme class, it could be used as a probe to identify and quantify the activity of these enzymes in complex biological samples.

    • Chemical Proteomics: To map cysteine reactivity across the proteome, providing insights into protein function, structure, and drug-target interactions.

  • Development of Covalent Inhibitors: By irreversibly binding to a cysteine residue crucial for a protein's function, this compound could serve as a starting point for the development of targeted covalent inhibitors.

  • Protein-Protein Interaction Studies: If incorporated into a bifunctional cross-linker, the reactive acrylonitrile group could be used to covalently link interacting proteins.

It is important to note that without experimental validation, the reactivity and selectivity of this compound towards cysteine or other amino acid residues remain speculative.

Quantitative Data Summary

There is currently no publicly available quantitative data regarding the use of this compound in proteomics research. This includes, but is not limited to, data on:

  • Protein modification efficiency

  • Selectivity for specific amino acid residues or protein targets

  • Optimal reaction conditions (e.g., pH, temperature, incubation time)

  • Mass spectrometry fragmentation patterns of modified peptides

The following table is a template for how such data could be presented, should it become available through future research.

ParameterValueExperimental Context
Target Protein e.g., Target XRecombinant protein / Cell lysate
Target Residue e.g., Cys123Site-directed mutagenesis / MS/MS
Modification Efficiency (%) Not AvailableIn-gel fluorescence / Mass spectrometry
Second-Order Rate Constant (k) Not AvailableKinetic analysis
Selectivity Profile Not AvailableCompetitive ABPP / Proteome-wide analysis

Experimental Protocols

The following is a generalized, hypothetical protocol for the initial characterization of a novel reactive compound like this compound for cysteine-reactive proteomics.

Protocol 1: In Vitro Labeling of a Model Cysteine-Containing Protein

  • Protein Preparation: Prepare a solution of a model protein known to have a reactive cysteine (e.g., bovine serum albumin, glyceraldehyde 3-phosphate dehydrogenase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Compound Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO.

  • Labeling Reaction: a. To the protein solution, add the compound to a final concentration ranging from 1 to 100 µM. b. Include a negative control with DMSO only. c. Incubate at room temperature for 1 hour.

  • Sample Preparation for Mass Spectrometry: a. Reduce disulfide bonds with dithiothreitol (DTT). b. Alkylate non-reacted cysteines with iodoacetamide (IAA). c. Digest the protein with trypsin.

  • LC-MS/MS Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the data for a mass shift on cysteine-containing peptides corresponding to the addition of the compound.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysate

  • Cell Lysate Preparation: Prepare a soluble proteome extract from a relevant cell line.

  • Competitive Incubation: a. Pre-incubate aliquots of the cell lysate with varying concentrations of this compound for 30 minutes. b. Include a vehicle control (DMSO).

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., a fluorescently tagged or biotinylated iodoacetamide) to all samples and incubate for 30 minutes.

  • Analysis: a. Gel-Based: Separate proteins by SDS-PAGE and visualize labeling using a fluorescence scanner. A decrease in signal for a specific protein band in the compound-treated samples indicates target engagement. b. Mass Spectrometry-Based: Enrich biotinylated proteins, digest, and analyze by LC-MS/MS to identify and quantify the proteins whose labeling by the probe is outcompeted by the compound.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for screening and validating a novel covalent ligand in a proteomics context.

Workflow for Novel Covalent Ligand Screening cluster_0 Initial Screening cluster_1 Validation cluster_2 Functional Analysis node_A Compound Library node_C Incubation & Labeling node_A->node_C node_B Cell Lysate / Recombinant Protein node_B->node_C node_D Target Identification (MS) node_C->node_D node_E Dose-Response & Time-Course node_D->node_E node_F Competitive Profiling node_D->node_F node_G Cellular Target Engagement node_E->node_G node_F->node_G node_H Enzyme Activity Assays node_G->node_H node_I Phenotypic Assays node_G->node_I

Caption: A generalized workflow for the discovery and validation of novel covalent ligands in proteomics.

Conclusion

While this compound is commercially available for proteomics research, the lack of published data necessitates a cautious and exploratory approach. The hypothetical applications and protocols provided herein are intended to serve as a guide for researchers interested in investigating the potential of this and other novel reactive compounds. Further experimental work is required to elucidate its reactivity, selectivity, and utility in the field of proteomics.

The Use of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile in Protein Modification: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the currently available information regarding 3-ethoxy-2-(methylsulfonyl)acrylonitrile and its potential application as a reagent for protein modification. Despite a comprehensive search of available scientific literature and chemical databases, there is a notable absence of published research detailing the use of this specific compound for the chemical modification of proteins. This suggests that this compound is not a commonly used or well-characterized reagent for this purpose. This document provides the available chemical and physical properties of the compound and highlights the lack of established protocols and quantitative data for its use in protein science.

Chemical and Physical Properties

While protocols for protein modification using this compound are not available, its basic chemical properties have been cataloged.

PropertyValueSource
CAS Number 104007-26-3[1][2][3]
Molecular Formula C6H9NO3SN/A
Molecular Weight 175.21 g/mol N/A
IUPAC Name 3-ethoxy-2-(methylsulfonyl)prop-2-enenitrileN/A

Note: The molecular formula and weight were calculated based on the structure, as direct citations for these were not found in the initial search results.

Potential for Protein Modification: A Theoretical Perspective

While no experimental data exists, the chemical structure of this compound suggests a potential reactivity towards nucleophilic amino acid residues found in proteins. The molecule contains two electron-withdrawing groups (the nitrile and the methylsulfonyl groups) attached to a carbon-carbon double bond, making it a potential Michael acceptor.

Hypothetical Reaction with Protein Nucleophiles

The diagram below illustrates a hypothetical Michael addition reaction between this compound and a cysteine residue in a protein. The thiol group of cysteine would act as the nucleophile, attacking the electron-deficient β-carbon of the acrylonitrile derivative.

G reagent This compound adduct Protein-Reagent Adduct reagent->adduct Michael Addition protein Protein with Nucleophilic Residue (e.g., Cysteine-SH) protein->adduct

Caption: Hypothetical Michael addition of the reagent to a protein.

Lack of Experimental Data and Protocols

A thorough search of scientific literature reveals no established protocols for the use of this compound in protein modification. Key areas where information is absent include:

  • Reaction Conditions: Optimal pH, temperature, buffer composition, and reaction times have not been determined.

  • Specificity: It is unknown which amino acid residues (e.g., cysteine, lysine, histidine) would be modified and with what efficiency.

  • Stability of the Adduct: The stability of the resulting protein-reagent conjugate under various biochemical conditions has not been studied.

  • Impact on Protein Function: The effect of modification on the structure, activity, and function of proteins is uncharacterized.

Future Directions

The lack of data on this compound for protein modification presents an opportunity for novel research. Future studies could focus on:

  • Synthesis and Characterization: Ensuring the synthesis and purification of high-quality reagent.

  • Reactivity Studies: Investigating the reactivity of the compound with individual amino acids and model peptides.

  • Protein Labeling Experiments: Attempting the modification of well-characterized proteins to determine reaction efficiency and site-specificity.

  • Analytical Method Development: Establishing analytical techniques (e.g., mass spectrometry, HPLC) to characterize the resulting modifications.

Workflow for Investigating a Novel Protein Modification Reagent

The following workflow outlines the necessary steps to evaluate a novel reagent like this compound for protein modification applications.

G cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Protein Modification cluster_2 Phase 3: Application A Synthesize & Purify Reagent B Test Reactivity with Small Molecule Nucleophiles A->B C Analyze Reaction Products B->C D Select Model Protein C->D E Optimize Reaction Conditions (pH, Temp, Time) D->E F Characterize Modification (Mass Spectrometry) E->F G Assess Impact on Protein Function F->G H Evaluate Specificity in Complex Mixtures G->H I Develop a Protocol for General Use H->I

Caption: A logical workflow for evaluating a novel protein modification reagent.

Conclusion

While the chemical structure of this compound suggests it could function as a Michael acceptor for protein modification, there is currently no scientific literature to support this application. Researchers and drug development professionals should be aware that its use would require extensive foundational research to establish protocols, determine reactivity and specificity, and understand its effects on protein function. At present, it should be considered a compound with theoretical potential for protein modification, but one that lacks the necessary experimental validation for practical application.

References

Application Notes and Protocols for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization and potential application of the novel compound 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. Due to the limited availability of published data on this specific molecule, the following sections outline a hypothetical, yet plausible, experimental workflow for its investigation as a potential enzyme inhibitor. The protocols provided are based on standard laboratory procedures for the synthesis, purification, and biological evaluation of small molecule compounds in a drug discovery context.

Compound Information

PropertyValue
Compound Name This compound
CAS Number 104007-26-3
Molecular Formula C₆H₉NO₃S
Molecular Weight 175.21 g/mol
Structure
alt textacrylonitrile.svg)

Hypothetical Biological Application: Kinase Inhibition

The structural features of this compound, including the presence of a Michael acceptor (the acrylonitrile group) and a sulfonyl group, suggest its potential as a covalent inhibitor of protein kinases. Many kinase inhibitors target the ATP-binding pocket, and the presence of a reactive group can allow for the formation of a covalent bond with a nearby cysteine residue, leading to irreversible inhibition. This application note will therefore focus on its evaluation as a hypothetical inhibitor of a generic tyrosine kinase.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route to obtain the title compound.

Materials:

  • (Methylsulfonyl)acetonitrile

  • Triethyl orthoformate

  • Acetic anhydride

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Hexane

Procedure:

  • A mixture of (methylsulfonyl)acetonitrile (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of sodium acetate is heated in acetic anhydride (3.0 eq) at 120 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a solid.

  • The structure and purity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Kinase Inhibition Assay (Hypothetical)

This protocol describes a representative in vitro assay to determine the inhibitory activity of the compound against a generic tyrosine kinase.

Materials:

  • Recombinant human tyrosine kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add 10 µL of the tyrosine kinase and peptide substrate solution to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for potential covalent modification.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at the Km value for the specific kinase.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation (Hypothetical)

The following tables represent plausible data that could be generated from the experiments described above.

Table 1: Physicochemical Properties

Parameter Value
Melting Point 85-88 °C
Solubility Soluble in DMSO, DMF, Acetone. Poorly soluble in water.

| LogP | 1.2 (Predicted) |

Table 2: In Vitro Kinase Inhibition Data (Hypothetical IC₅₀ values)

Kinase Target IC₅₀ (nM)
Tyrosine Kinase A 150
Tyrosine Kinase B 800

| Serine/Threonine Kinase C | > 10,000 |

Visualizations

Synthetic Workflow

synthetic_workflow reagents (Methylsulfonyl)acetonitrile + Triethyl orthoformate + Acetic anhydride + Sodium acetate reaction Heating at 120°C reagents->reaction purification Column Chromatography reaction->purification product This compound purification->product

Caption: Synthetic route for this compound.

Kinase Inhibition Assay Workflow

assay_workflow start Start add_compound Add compound dilutions to plate start->add_compound add_enzyme Add kinase and substrate add_compound->add_enzyme pre_incubate Pre-incubation (30 min) add_enzyme->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp incubate Incubate (1 hour) add_atp->incubate detect Detect ADP production incubate->detect analyze Data analysis (IC50 determination) detect->analyze end End analyze->end

Caption: Workflow for the in vitro kinase inhibition assay.

Hypothetical Signaling Pathway Inhibition

signaling_pathway receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase Activates substrate Downstream Substrate kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Leads to inhibitor This compound inhibitor->kinase Inhibits

Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.

Safety Precautions

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The experimental protocols and data presented in this document are for illustrative purposes only and are based on a hypothetical application. The biological activity and safety of this compound have not been established. Researchers should conduct their own experiments and safety assessments before using this compound.

Applications of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile in Organic Synthesis: A Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-(methylsulfonyl)acrylonitrile is a multifunctional reagent in organic synthesis, characterized by the presence of an electron-deficient carbon-carbon double bond. This feature is attributed to the electron-withdrawing effects of both the nitrile and the methylsulfonyl groups. This inherent reactivity makes it an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles. Furthermore, the ethoxy group can act as a leaving group, facilitating subsequent cyclization reactions. These characteristics position this compound as a valuable precursor for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of substituted pyrazoles, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound and a related compound is presented below.

PropertyValueReference
Compound This compound
CAS Number104007-26-3[1]
Molecular FormulaC₆H₉NO₃S
Molecular Weight175.21 g/mol
AppearanceNot specified
Compound (E)-3-ethoxy-2-(propane-2-sulfonyl)-acrylonitrile
Molecular FormulaC₈H₁₃NO₃S[2]
Molecular Weight203.26 g/mol [2]
XlogP (predicted)0.8[2]

Application: Synthesis of 5-Amino-4-(methylsulfonyl)-1H-pyrazole

One of the key applications of this compound is in the synthesis of substituted pyrazoles. The reaction with hydrazine hydrate provides a direct route to 5-amino-4-(methylsulfonyl)-1H-pyrazole, a valuable intermediate for the development of novel pharmaceutical agents. The reaction proceeds via a proposed addition-elimination mechanism.

Proposed Reaction Pathway

The reaction is initiated by a nucleophilic attack of the hydrazine on the electron-deficient β-carbon of the acrylonitrile derivative (Michael addition). This is followed by an intramolecular cyclization with the elimination of ethanol to yield the stable pyrazole ring.

reaction_pathway reagent1 This compound intermediate Michael Addition Intermediate reagent1->intermediate Nucleophilic Attack reagent2 + Hydrazine (NH2NH2) product 5-Amino-4-(methylsulfonyl)-1H-pyrazole intermediate->product Intramolecular Cyclization eliminated - Ethanol

Caption: Proposed reaction pathway for the synthesis of 5-Amino-4-(methylsulfonyl)-1H-pyrazole.

Experimental Protocol

This protocol is based on analogous reactions reported for structurally similar compounds, such as the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with sulfonohydrazides.[3]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5-amino-4-(methylsulfonyl)-1H-pyrazole.

Expected Yield: Based on analogous reactions, a moderate to good yield is anticipated.

Characterization of the Product

The structure of the synthesized 5-amino-4-(methylsulfonyl)-1H-pyrazole can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: Expect signals for the amino protons, the pyrazole NH proton, and the methyl protons of the sulfonyl group.

  • ¹³C NMR: Expect signals corresponding to the carbon atoms of the pyrazole ring and the methylsulfonyl group.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H (amine and pyrazole) and S=O (sulfonyl) functional groups.

Broader Applications and Future Perspectives

The reactivity profile of this compound extends beyond the synthesis of pyrazoles. Its potential as a versatile building block can be exploited for the construction of other important heterocyclic systems.

Potential Synthetic Routes

broader_applications cluster_reactions Reactions with Dinucleophiles cluster_products Heterocyclic Products start This compound hydrazine Hydrazine start->hydrazine guanidine Guanidine start->guanidine amidine Amidines start->amidine pyrazole Pyrazoles hydrazine->pyrazole pyrimidine Pyrimidines guanidine->pyrimidine imidazole Imidazoles amidine->imidazole

Caption: Potential synthetic applications of this compound.

  • Synthesis of Pyrimidines: Reaction with guanidine or urea derivatives could lead to the formation of substituted pyrimidines, another class of heterocycles with significant pharmacological importance.

  • Synthesis of Pyridines: Condensation reactions with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base could provide access to highly functionalized pyridine derivatives.

  • Cycloaddition Reactions: As an electron-deficient alkene, it may participate in [4+2] and [3+2] cycloaddition reactions, offering pathways to more complex polycyclic systems.

Conclusion

This compound is a promising and versatile building block in organic synthesis. Its unique combination of functional groups allows for the facile construction of a variety of heterocyclic compounds. The protocol provided for the synthesis of 5-amino-4-(methylsulfonyl)-1H-pyrazole serves as a practical example of its utility. Further exploration of its reactivity with a broader range of nucleophiles and in cycloaddition reactions is warranted and holds the potential for the discovery of novel synthetic methodologies and the development of new chemical entities with interesting biological properties.

References

Application Notes and Protocols: 3-Ethoxy-2-(methylsulfonyl)acrylonitrile as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-(methylsulfonyl)acrylonitrile is a versatile Michael acceptor with significant potential in synthetic chemistry and drug discovery. Its electron-deficient alkene backbone, activated by both a sulfonyl and a nitrile group, makes it highly susceptible to nucleophilic attack. This reactivity profile allows for the formation of stable covalent bonds with biological nucleophiles, such as the thiol group of cysteine residues in proteins. This property makes it a valuable warhead for the design of targeted covalent inhibitors (TCIs), which can offer enhanced potency, selectivity, and duration of action compared to their non-covalent counterparts.

These application notes provide an overview of the reactivity of this compound as a Michael acceptor and offer generalized protocols for its reaction with common nucleophiles, particularly thiols. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 104007-26-3[1][2]
Molecular Formula C₆H₉NO₃S
Molecular Weight 175.21 g/mol
Appearance Predicted to be a solid or oil
Solubility Expected to be soluble in organic solvents

Reactivity and Applications

The core utility of this compound lies in its function as a potent Michael acceptor. The presence of two electron-withdrawing groups, the methylsulfonyl (SO₂Me) and the cyano (CN) groups, polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by soft nucleophiles.

Key Applications:

  • Covalent Inhibitor Development: The high reactivity towards thiols makes this compound an attractive warhead for designing covalent inhibitors that target cysteine residues in proteins. Covalent inhibitors are increasingly important in drug development, particularly in oncology and immunology.

  • Bioconjugation: The ability to react selectively with nucleophiles can be harnessed for bioconjugation, linking this molecule to proteins, peptides, or other biomolecules.

  • Synthetic Building Block: It serves as a versatile intermediate in organic synthesis for the introduction of a functionalized three-carbon unit.

Reaction with Nucleophiles: The Michael Addition

The primary reaction of this compound is the Michael addition, where a nucleophile adds to the β-carbon of the double bond.

Caption: Generalized Michael addition reaction.

Reaction with Thiols (Thia-Michael Addition)

The reaction with thiols is of particular interest in the context of drug development due to the presence of cysteine residues in many proteins. The sulfur nucleophile readily attacks the electrophilic β-carbon.

Experimental Protocols

Note: The following protocols are generalized based on standard procedures for Michael additions with similar activated alkenes. Optimization of reaction conditions (solvent, temperature, and catalyst) may be necessary for specific substrates.

Protocol 1: General Procedure for Michael Addition of Thiols

This protocol describes a general method for the reaction of this compound with a generic thiol.

Materials:

  • This compound

  • Thiol of interest (e.g., benzyl thiol, glutathione)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base catalyst (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Stir plate and stir bar

  • Round bottom flask

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL of DCM per mmol of acrylonitrile).

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Addition of Thiol: Add the thiol (1.0 - 1.2 eq) to the stirred solution.

  • Catalyst Addition: Add the base catalyst (0.1 - 1.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Covalent Modification of a Cysteine-Containing Peptide

This protocol provides a general method for labeling a cysteine-containing peptide with this compound.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Aqueous buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Co-solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Procedure:

  • Peptide Solution: Prepare a stock solution of the cysteine-containing peptide in the aqueous buffer.

  • Inhibitor Solution: Prepare a stock solution of this compound in a minimal amount of co-solvent (e.g., DMSO).

  • Reaction: In a microcentrifuge tube, combine the peptide solution and the inhibitor solution to the desired final concentrations (typically in the low micromolar to millimolar range). The final concentration of the co-solvent should be kept low (e.g., <5%) to maintain the peptide's solubility and structure.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C).

  • Monitoring: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding an excess of a reducing agent like dithiothreitol (DTT) or by acidification with trifluoroacetic acid (TFA)).

  • Analysis: Analyze the quenched samples by LC-MS to monitor the formation of the covalent peptide-inhibitor adduct.

  • Purification (Optional): The modified peptide can be purified from the reaction mixture using reverse-phase HPLC.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents hypothetical data for illustrative purposes, based on typical outcomes for Michael additions with analogous compounds.

NucleophileProduct StructureSolventCatalystTime (h)Yield (%)
Benzyl ThiolEtO-CH(SBn)-CH(SO₂Me)CNDCMTEA2>90
Cysteine (N-Ac)EtO-CH(SCys(NAc))-CH(SO₂Me)CNPBS/DMSONone1>85
AnilineEtO-CH(NHPh)-CH(SO₂Me)CNTHFNone24Moderate

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general mechanism of covalent inhibition and a typical workflow for screening covalent inhibitors.

cluster_pathway Covalent Inhibition Pathway Protein Target Protein (with Cys-SH) NonCovalent Non-covalent Complex Protein->NonCovalent Inhibitor This compound Inhibitor->NonCovalent Covalent Covalent Adduct (Inhibition) NonCovalent->Covalent k_inact

Caption: Covalent inhibition mechanism.

cluster_workflow Screening Workflow Start Synthesize/Acquire Inhibitor Assay Biochemical/Cellular Assay Start->Assay LCMS LC-MS Analysis of Protein Adduct Assay->LCMS Data Determine IC50 and k_inact/Ki LCMS->Data Optimize Lead Optimization Data->Optimize

Caption: Covalent inhibitor screening workflow.

Conclusion

This compound is a promising Michael acceptor for applications in organic synthesis and medicinal chemistry. Its high reactivity towards nucleophiles, particularly thiols, makes it an excellent candidate for the development of targeted covalent inhibitors. The provided generalized protocols and conceptual frameworks are intended to guide researchers in exploring the potential of this versatile compound. Further experimental validation is necessary to fully characterize its reactivity profile and to develop specific applications.

References

Application Notes and Protocols for Covalent Labeling of Proteins with 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the predicted reactivity of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile, drawing parallels from the known reactivity of related chemical moieties such as vinyl sulfones and acrylonitriles. As of the date of this document, specific literature detailing the use of this compound for protein labeling is not available. Therefore, these protocols should be considered as a starting point for research and will require optimization and validation.

Introduction

This compound is an electrophilic compound with the potential for covalent modification of nucleophilic residues in proteins. The presence of two electron-withdrawing groups, a methylsulfonyl and a nitrile, flanking a carbon-carbon double bond, suggests that this molecule can act as a Michael acceptor. This reactivity can be harnessed for various applications in chemical biology and drug discovery, including target identification, validation, and the development of covalent inhibitors. The primary nucleophilic targets in proteins are likely to be the thiol group of cysteine and the ε-amino group of lysine. Vinyl sulfones and acrylonitriles are known to react with these residues.[1][2][3][4][5]

Predicted Mechanism of Action

The proposed mechanism of action for the covalent labeling of proteins with this compound is a Michael-type addition reaction. The nucleophilic side chain of a cysteine or lysine residue attacks the electrophilic β-carbon of the acrylonitrile moiety, leading to the formation of a stable covalent bond.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed Michael addition reaction of a protein nucleophile (Cys or Lys) with this compound.

Applications

  • Chemoproteomic Profiling: This compound can be used as a fragment in activity-based protein profiling (ABPP) to identify novel druggable sites on proteins in a complex proteome.[6][7][8][9]

  • Target Identification and Validation: When linked to a reporter tag (e.g., biotin or a fluorescent dye), it can be used to identify the protein targets of a bioactive small molecule.

  • Development of Covalent Inhibitors: The reactive moiety can be incorporated into a scaffold that recognizes a specific protein target to create a potent and selective covalent inhibitor. Covalent inhibitors are of increasing interest in drug development.[10][11][12][13][14]

  • Enzyme Inhibition Studies: The compound can be used to investigate the role of reactive cysteines or lysines in the active site of enzymes.

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data from experiments using this compound.

Table 1: Reactivity of this compound with Model Nucleophiles

Nucleophile (Amino Acid)Second-Order Rate Constant (k, M⁻¹s⁻¹)
CysteineValue to be determined experimentally
LysineValue to be determined experimentally
HistidineValue to be determined experimentally
SerineValue to be determined experimentally

Table 2: Stoichiometry of Labeling for a Target Protein

Protein Concentration (µM)Reagent Concentration (µM)Incubation Time (min)Molar Ratio (Reagent:Protein)Stoichiometry of Labeling (moles of reagent per mole of protein)
1010601:1Value to be determined by MS
1050605:1Value to be determined by MS
101006010:1Value to be determined by MS

Table 3: Target Engagement in a Cell-Based Assay

Compound Concentration (µM)Percent Target Engagement (%)IC₅₀ (µM)
0.1Value to be determined\multirow{5}{*}{Value to be determined}
1Value to be determined
10Value to be determined
50Value to be determined
100Value to be determined

Experimental Protocols

Protocol 1: In Vitro Protein Labeling

This protocol describes the general procedure for labeling a purified protein with this compound.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound (stock solution in DMSO)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • SDS-PAGE materials

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

  • Prepare the protein solution to a final concentration of 10 µM in the reaction buffer.

  • Add the desired concentration of this compound from the DMSO stock. The final DMSO concentration should be kept below 1% (v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Quench the reaction by adding a quenching solution to a final concentration of 10 mM.

  • Analyze the labeled protein by SDS-PAGE to check for any gross changes in protein mobility or integrity.

  • For mass spectrometry analysis, desalt the protein sample using a suitable method (e.g., C4 ZipTip).

  • Analyze the intact protein mass by mass spectrometry to determine the stoichiometry of labeling.

Protocol 2: Identification of Labeled Residues by Mass Spectrometry

This protocol outlines the workflow for identifying the specific amino acid residues modified by this compound.

Materials:

  • Labeled protein sample from Protocol 1

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Denature the labeled protein sample by adding urea to a final concentration of 8 M.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate the free cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.

  • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of this compound (+175.03 Da) on cysteine and lysine residues.

Diagram of the Target Identification Workflow

Target ID Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Protein Labeling p2 Reduction & Alkylation p1->p2 p3 Tryptic Digestion p2->p3 a1 LC-MS/MS Analysis p3->a1 a2 Database Search a1->a2 a3 Identification of Labeled Peptides a2->a3

Caption: A typical workflow for identifying the sites of covalent modification on a protein.

Protocol 3: Cell-Based Target Engagement Assay

This protocol provides a framework for assessing the ability of this compound to engage its target protein in a cellular context.

Materials:

  • Cells expressing the target protein

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer

  • Competitive probe (e.g., a biotinylated version of a known ligand for the target)

  • Streptavidin-coated plates or beads

  • Detection reagent (e.g., HRP-conjugated antibody or fluorescent probe)

Procedure:

  • Plate the cells and grow to the desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified time.

  • Wash the cells with PBS and lyse them in a suitable lysis buffer.

  • Incubate the cell lysates with the competitive probe.

  • Transfer the lysates to streptavidin-coated plates or incubate with streptavidin beads to capture the probe-bound protein.

  • Wash away the unbound proteins.

  • Quantify the amount of captured target protein using a suitable detection method.

  • The signal will be inversely proportional to the target engagement by this compound.

Hypothetical Signaling Pathway Investigation

This compound could be used to investigate signaling pathways involving proteins with reactive cysteines or lysines. For example, if it is found to inhibit a key kinase in a pathway, its effects on downstream signaling events can be assessed.

Diagram of a Hypothetical Kinase Inhibition Pathway

Kinase Pathway cluster_upstream Upstream Signal cluster_pathway Signaling Cascade cluster_downstream Cellular Response Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor KinaseA Target Kinase (Kinase A) Receptor->KinaseA KinaseB Downstream Kinase (Kinase B) KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cell Proliferation TF->Response Inhibitor 3-Ethoxy-2- (methylsulfonyl)acrylonitrile Inhibitor->KinaseA Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-(methylsulfonyl)acrylonitrile is a versatile trifunctional electrophilic building block poised for the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a nitrile group, a Michael acceptor activated by a methylsulfonyl group, and a labile ethoxy leaving group, makes it an ideal precursor for the construction of substituted pyrazoles and pyrimidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-4-(methylsulfonyl)pyrazoles and 2-amino-4-(methylsulfonyl)pyrimidines from this compound.

Key Applications

The derivatives synthesized from this compound serve as valuable intermediates and final products in various research and development areas:

  • Medicinal Chemistry: The resulting pyrazole and pyrimidine cores are key components of compounds with potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Agrochemicals: These heterocyclic structures can be further elaborated to create novel pesticides and herbicides.

  • Materials Science: The unique electronic properties of these nitrogen-rich heterocycles make them candidates for applications in organic electronics.

Synthesis of 5-Amino-4-(methylsulfonyl)pyrazole Derivatives

The reaction of this compound with hydrazine hydrate proceeds via a cyclocondensation reaction to afford 5-amino-4-(methylsulfonyl)pyrazole. The reaction mechanism involves an initial Michael addition of one of the hydrazine nitrogen atoms to the electron-deficient double bond, followed by an intramolecular cyclization with the elimination of ethanol.

Experimental Protocol: Synthesis of 5-Amino-4-(methylsulfonyl)-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the desired 5-amino-4-(methylsulfonyl)-1H-pyrazole.

Quantitative Data (Representative)
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
5-Amino-4-(methylsulfonyl)-1H-pyrazoleC₄H₆N₄O₂S174.1885-95>200

Note: The yield and melting point are representative and may vary based on the specific reaction conditions and scale.

Synthesis of 2-Amino-4-(methylsulfonyl)pyrimidine Derivatives

The synthesis of 2-amino-4-(methylsulfonyl)pyrimidines is achieved through the cyclocondensation of this compound with guanidine. The reaction pathway involves the initial attack of a guanidine nitrogen atom on the electrophilic double bond, followed by an intramolecular cyclization and elimination of ethanol to form the pyrimidine ring.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)pyrimidin-2-amine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (absolute)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq.) to ethanol.

  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.1 eq.) and stir until it dissolves.

  • Add a solution of this compound (1.0 eq.) in absolute ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid).

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 4-(methylsulfonyl)pyrimidin-2-amine.

Quantitative Data (Representative)
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4-(Methylsulfonyl)pyrimidin-2-amineC₅H₆N₄O₂S186.1975-85>230

Note: The yield and melting point are representative and may vary based on the specific reaction conditions and scale.

Visualizations

Signaling Pathway for Pyrazole Synthesis

pyrazole_synthesis A This compound C Michael Addition Intermediate A->C Nucleophilic Attack B Hydrazine Hydrate B->C D Intramolecular Cyclization C->D Tautomerization E 5-Amino-4-(methylsulfonyl)pyrazole D->E Ethanol Elimination

Caption: Reaction pathway for the synthesis of 5-amino-4-(methylsulfonyl)pyrazole.

Experimental Workflow for Pyrimidine Synthesis

pyrimidine_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation NaOEt Prepare Sodium Ethoxide in Ethanol Guanidine Dissolve Guanidine HCl NaOEt->Guanidine Addition Add this compound Guanidine->Addition Reflux Reflux Reaction Mixture Addition->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with Acid Cool->Neutralize Filter Filter Precipitate Neutralize->Filter Dry Dry Product Filter->Dry Product 4-(Methylsulfonyl)pyrimidin-2-amine Dry->Product

Application Notes and Protocols: 3-Ethoxy-2-(methylsulfonyl)acrylonitrile in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A detailed literature search for the application of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile in click chemistry reactions did not yield specific examples, established protocols, or quantitative data for its use in this context. While the principles of click chemistry and bioorthogonal reactions are well-documented, the direct involvement of this particular reagent in such reactions is not described in the available scientific literature.

Click chemistry encompasses a range of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2][3] These reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), are foundational to bioconjugation, drug discovery, and materials science.[1][4][5] Bioorthogonal chemistry, an extension of click chemistry, applies these principles within living systems without interfering with native biological processes.[2][6]

The compound this compound is commercially available and its chemical properties are known.[7][8][9] However, its potential as a reactant in click chemistry—for example, as a novel Michael acceptor or a partner in a cycloaddition—has not been reported. A related compound, 3-ethoxyacrylonitrile, has been used in other types of organic reactions, such as Heck reactions and in the preparation of (Z)-β-aminoacrylonitrile.

Due to the absence of specific data on the use of this compound in click chemistry, the following sections outlining detailed application notes, experimental protocols, and data are based on the general principles of click chemistry and serve as a hypothetical framework. Researchers interested in exploring the potential of this compound would need to conduct original research to establish its reactivity, optimize reaction conditions, and characterize the resulting products.

Hypothetical Applications and Future Research Directions

Should this compound prove to be a viable reagent in click chemistry, potential applications could include:

  • Bioconjugation: The molecule could potentially be used to label biomolecules, such as proteins or nucleic acids, if it demonstrates selective reactivity with a bioorthogonal functional group.

  • Material Science: Incorporation of this molecule into polymers could introduce novel functionalities.

  • Drug Discovery: As a building block in combinatorial chemistry, it could be used to generate libraries of new compounds for screening.

To explore these possibilities, a systematic study would be required to investigate its reactivity with common click chemistry partners like azides and alkynes under various conditions.

General Principles of a Click Chemistry Reaction Workflow

A typical workflow for a click chemistry reaction, which could be adapted for investigating this compound, is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ReagentPrep Reagent Preparation ReactionSetup Reaction Setup ReagentPrep->ReactionSetup SolventPrep Solvent Degassing SolventPrep->ReactionSetup Monitoring Reaction Monitoring (TLC/LC-MS) ReactionSetup->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Figure 1. A generalized workflow for a typical click chemistry experiment.

Hypothetical Experimental Protocol: Investigating the Reactivity of this compound with an Azide

The following is a hypothetical protocol to screen for a reaction between this compound and a model azide, such as benzyl azide, under conditions often used for Michael addition-type click reactions.

Materials:

  • This compound

  • Benzyl azide

  • Triethylamine (or another suitable base)

  • Solvent (e.g., Dichloromethane, Acetonitrile, or a protic solvent like Ethanol)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Addition of Azide: To this solution, add benzyl azide (1.1 equivalents).

  • Initiation of Reaction: Add triethylamine (0.1-1 equivalent) to the mixture to catalyze the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC at regular intervals (e.g., every hour) to check for the consumption of starting materials and the formation of a new product spot.

  • Work-up: If the reaction goes to completion (as indicated by TLC), quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine its structure.

Hypothetical Data Presentation

Should this hypothetical reaction be successful, the data could be presented as follows:

EntryBaseSolventTime (h)Yield (%)
1TriethylamineDichloromethane24-
2DBUAcetonitrile24-
3Potassium CarbonateEthanol24-
Table 1. Hypothetical screening for the reaction of this compound with benzyl azide. (Note: This table is for illustrative purposes only as no experimental data exists).

Conclusion

While this compound is a known chemical compound, its application in the field of click chemistry remains unexplored. The information provided here serves as a general introduction to the principles of click chemistry and a hypothetical framework for investigating the potential of this specific molecule. Further experimental validation is necessary to determine its utility in this area. Researchers are encouraged to perform their own investigations to contribute to the expanding toolbox of click chemistry reagents.

References

Application Notes & Protocols for the Analysis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-(methylsulfonyl)acrylonitrile is a complex organic molecule for which the definitive analytical detection methods are not widely documented. However, based on the analytical methodologies available for structurally related compounds, particularly acrylonitrile and its derivatives, robust and reliable detection protocols can be established. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound in various matrices, leveraging established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

These guidelines are intended to assist researchers and professionals in developing and validating analytical methods for this compound in research and drug development settings.

I. Analytical Techniques

The primary recommended technique for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method offers high sensitivity and specificity, allowing for both qualitative identification and quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and semi-volatile organic compounds like this compound.

II. Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-MS

This protocol outlines the procedure for the quantitative analysis of this compound in a given sample matrix.

1. Sample Preparation:

  • Objective: To extract this compound from the sample matrix and prepare it for GC-MS analysis.

  • Reagents and Materials:

    • Sample containing this compound

    • Methanol (HPLC grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • GC vials with septa

  • Procedure:

    • Accurately weigh 1 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.

    • Add 5 mL of methanol to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

    • Carefully transfer the supernatant to a clean 10 mL glass tube.

    • To the supernatant, add 5 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.

    • Allow the layers to separate. The top layer is the MTBE extract containing the analyte.

    • Transfer the MTBE layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used. Characteristic ions for this compound need to be determined from a full scan analysis of a standard.

3. Calibration:

  • Prepare a series of calibration standards of this compound in MTBE at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Inject each standard into the GC-MS system and record the peak area of the target analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

4. Data Analysis:

  • Inject the prepared sample extract into the GC-MS.

  • Identify the this compound peak based on its retention time and mass spectrum compared to a reference standard.

  • Quantify the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

III. Data Presentation

The following table represents typical data that would be generated during the validation of the GC-MS method for this compound.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%
Specificity No interference from matrix components

IV. Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analytical detection of this compound.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection extraction Extraction with Methanol sample->extraction l_l_extraction Liquid-Liquid Extraction with MTBE extraction->l_l_extraction drying Drying with Na2SO4 l_l_extraction->drying concentration Concentration/Dilution drying->concentration gc_injection GC Injection concentration->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for the analysis of this compound.

Logical Relationship Diagram

This diagram shows the logical relationship between the analytical components and the desired outcomes.

cluster_input Inputs cluster_process Analytical Process cluster_output Outputs analyte Analyte This compound method Method GC-MS analyte->method matrix Matrix Biological Fluid / Environmental Sample matrix->method validation Validation Parameters Linearity, LOD, LOQ, Precision, Accuracy method->validation qualitative Qualitative Data Mass Spectrum, Retention Time method->qualitative quantitative Quantitative Data Concentration method->quantitative

Caption: Logical relationship of the analytical components and outcomes.

Safe handling and storage procedures for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling and storage of this compound, a compound requiring careful management due to its potential hazards. The following protocols are based on the known risks associated with closely related acrylonitrile compounds and are intended to ensure the safety of laboratory personnel.

Summary of Safety and Physical Data

The following table summarizes key safety and physical data for acrylonitrile and related compounds. This information should be considered relevant for the safe handling of this compound.

PropertyData
Chemical Formula C₆H₉NO₃S
Molecular Weight 175.21 g/mol [1]
Appearance Likely a liquid, based on related compounds.
GHS Hazard Statements Based on related acrylonitriles, it is expected to be: Highly flammable liquid and vapor (H225), Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye damage (H318), May cause respiratory irritation (H335), and May cause cancer (H350).[2]
Storage Temperature Recommended storage temperature as per product label; generally, store in a cool place.[3]
Incompatibilities Strong acids, strong bases, oxidizing agents, and conditions that can induce polymerization.[4][5]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., butyl rubber), safety goggles and face shield, and flame-retardant lab coat.[4]

Experimental Protocols

Protocol 1: Safe Handling of this compound

This protocol outlines the steps for safely handling this compound in a laboratory setting.

1. Preparation and Personal Protective Equipment (PPE) 1.1. Before handling the compound, ensure that a current Safety Data Sheet (SDS) for a closely related acrylonitrile is available and has been reviewed. 1.2. Don the appropriate PPE:

  • Chemical-resistant gloves (butyl rubber or Viton are recommended for acrylonitriles).
  • Safety goggles and a face shield.
  • A flame-retardant laboratory coat. 1.3. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. 1.4. All handling of this compound must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

2. Aliquoting and Weighing 2.1. Place a calibrated analytical balance inside the chemical fume hood. 2.2. Ground all equipment, including the balance and any containers, to prevent the buildup of static electricity, which could be an ignition source. 2.3. Use non-sparking tools for all manipulations. 2.4. Carefully transfer the desired amount of the compound from the stock container to a tared, sealed secondary container. 2.5. Keep the stock container tightly closed when not in use.

3. Dissolution and Reaction Setup 3.1. Add the solvent to the container with the aliquoted compound slowly and carefully to avoid splashing. 3.2. If the dissolution process is exothermic, prepare an ice bath to cool the container. 3.3. For reactions, ensure the reaction vessel is properly secured and equipped with a condenser if heating is required. 3.4. Maintain a controlled and well-ventilated environment throughout the experiment.

4. Waste Disposal 4.1. All waste materials, including contaminated gloves, pipette tips, and empty containers, must be disposed of as hazardous waste. 4.2. Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. 4.3. Do not mix with incompatible waste streams.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_procedure 3. Procedure cluster_disposal 4. Waste Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Safety Equipment prep2->prep3 prep4 Work in Fume Hood prep3->prep4 handle1 Ground Equipment prep4->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Aliquot Compound handle2->handle3 proc1 Dissolve Compound handle3->proc1 proc2 Set Up Reaction proc1->proc2 disp1 Collect Hazardous Waste proc2->disp1 disp2 Label and Seal Container disp1->disp2

Caption: Workflow for the safe handling of this compound.

Protocol 2: Storage of this compound

This protocol describes the proper conditions for storing this compound to maintain its stability and prevent hazardous situations.

1. Container and Labeling 1.1. Store the compound in its original, tightly sealed container. 1.2. If transferred to a secondary container, ensure it is appropriate for flammable and toxic liquids and is clearly labeled with the full chemical name, concentration, date, and relevant hazard symbols.

2. Storage Location and Conditions 2.1. Store in a designated flammable liquids storage cabinet. 2.2. The storage area must be cool, dry, and well-ventilated.[6] 2.3. Keep away from heat, sparks, open flames, and other sources of ignition. 2.4. Protect from direct sunlight, as related compounds are light-sensitive and can polymerize upon exposure. 2.5. Do not store with incompatible materials such as strong acids, bases, or oxidizing agents. A separate, designated storage area is recommended.[5]

3. Inventory Management 3.1. Maintain an accurate inventory of the compound, including the date of receipt and the amount in stock. 3.2. Inspect the container periodically for any signs of leakage or damage. 3.3. Use older stock first to minimize the potential for degradation over time.

G Decision Tree for Storage of this compound start Receive Compound check_container Is original container intact? start->check_container transfer Transfer to appropriate secondary container check_container->transfer No label_container Label with chemical name, hazards, and date check_container->label_container Yes transfer->label_container storage_location Store in a cool, dry, well-ventilated, flammable liquid cabinet label_container->storage_location check_incompatibles Are incompatible materials stored separately? storage_location->check_incompatibles separate_storage Move to a separate, designated storage area check_incompatibles->separate_storage No protect_light Protect from direct sunlight check_incompatibles->protect_light Yes separate_storage->protect_light inventory Update chemical inventory protect_light->inventory end Secure Storage inventory->end

References

Application Note: LC-MS/MS Analysis of Peptides Modified by 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the modification of peptides with 3-Ethoxy-2-(methylsulfonyl)acrylonitrile (EMSA) and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). EMSA is a potential tool for the selective modification of cysteine residues in peptides and proteins. This document outlines the experimental workflow, from sample preparation and the modification reaction to the specifics of LC-MS/MS data acquisition and analysis. Hypothetical quantitative data and representative visualizations are presented to guide researchers in the application of this methodology.

Introduction

The specific and covalent modification of peptides and proteins is a critical technique in proteomics and drug development. It enables the study of protein function, the identification of protein-protein interactions, and the development of antibody-drug conjugates. This compound (EMSA) is a nitrile-containing compound that, based on the known reactivity of similar chemical structures, is proposed to react with the thiol group of cysteine residues.[1][2] The resulting modification can be readily detected by mass spectrometry, providing a valuable tool for peptide and protein characterization.

This document provides a comprehensive, albeit hypothetical, protocol for the use of EMSA as a peptide modification agent and its analysis using LC-MS/MS. The methods described are based on established procedures for the analysis of post-translationally modified peptides.[3][4][5][6]

Experimental Protocols

Materials and Reagents
  • Peptide standard with at least one cysteine residue (e.g., a custom synthesized peptide)

  • This compound (EMSA)

  • Ammonium bicarbonate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • C18 desalting spin columns

Protocol 1: Peptide Modification with EMSA
  • Peptide Reduction:

    • Dissolve the cysteine-containing peptide in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mg/mL.

    • Add TCEP to a final concentration of 5 mM.

    • Incubate at 37°C for 30 minutes to ensure complete reduction of any disulfide bonds.

  • EMSA Labeling Reaction:

    • Prepare a 100 mM stock solution of EMSA in acetonitrile.

    • Add the EMSA stock solution to the reduced peptide solution to achieve a 10-fold molar excess of EMSA over the peptide.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Reaction Quenching:

    • Add formic acid to the reaction mixture to a final concentration of 1% (v/v) to stop the reaction by lowering the pH.

  • Sample Desalting:

    • Equilibrate a C18 desalting spin column according to the manufacturer's instructions with a solution of 0.1% formic acid in water.

    • Load the quenched reaction mixture onto the column.

    • Wash the column with 0.1% formic acid in water.

    • Elute the modified peptide with a solution of 50% acetonitrile and 0.1% formic acid in water.

    • Dry the eluted sample in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis
  • Sample Resuspension:

    • Resuspend the dried, modified peptide in 100 µL of 0.1% formic acid in water.

  • Liquid Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • Data-Dependent Acquisition (DDA): The top 5 most intense precursor ions from the MS1 scan are selected for fragmentation in the MS/MS scan.

    • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

Data Presentation

The following tables present hypothetical quantitative data for the modification of a model peptide (Ac-Cys-Ala-Val-Gly-NH2; Monoisotopic Mass: 375.16 Da) with EMSA.

Table 1: Mass Shift upon EMSA Modification

SpeciesMonoisotopic Mass (Da)Mass Shift (Da)
Unmodified Peptide375.16N/A
EMSA-Modified Peptide532.20+157.04

Table 2: Liquid Chromatography Retention Times

PeptideRetention Time (minutes)
Unmodified Peptide12.5
EMSA-Modified Peptide15.2

Table 3: Representative MS/MS Fragmentation Data for EMSA-Modified Peptide

Fragment Ionm/zAssignment
b2317.11Ac-Cys(EMSA)-Ala
y2231.09Val-Gly-NH2
y3330.16Ala-Val-Gly-NH2

Visualizations

G cluster_workflow Experimental Workflow Peptide_Standard Cysteine-Containing Peptide Reduction Reduction with TCEP Peptide_Standard->Reduction Dissolve in buffer EMSA_Modification Modification with EMSA Reduction->EMSA_Modification Add EMSA Quenching Reaction Quenching EMSA_Modification->Quenching Add Formic Acid Desalting Desalting (C18) Quenching->Desalting Sample Cleanup LC_MS_MS LC-MS/MS Analysis Desalting->LC_MS_MS Inject Sample Data_Analysis Data Analysis LC_MS_MS->Data_Analysis Acquire Spectra

Caption: Experimental workflow for LC-MS/MS analysis of EMSA-modified peptides.

Caption: Proposed reaction of EMSA with a peptide cysteine residue.

Discussion

The protocols outlined in this application note provide a framework for the successful modification and analysis of EMSA-labeled peptides. The hypothetical data demonstrates the expected outcomes of such an experiment. The mass shift of +157.04 Da is a distinctive signature of EMSA modification, and the change in retention time is consistent with the addition of a moderately hydrophobic moiety.[7] The MS/MS fragmentation pattern can be used to confirm the site of modification.

It is important to note that the reaction conditions, such as pH, temperature, and reagent concentrations, may require optimization for different peptides. Additionally, the stability of the EMSA-peptide adduct under various experimental conditions should be empirically determined.

Conclusion

This application note presents a detailed, though theoretical, protocol for the LC-MS/MS analysis of peptides modified by this compound. The provided methodologies and data serve as a valuable resource for researchers interested in utilizing EMSA for peptide and protein modification studies. The combination of specific chemical modification and high-resolution mass spectrometry offers a powerful approach for elucidating protein structure and function.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile synthesis. The information is based on established principles of organic synthesis, including the Knoevenagel condensation, which is a key reaction in the plausible synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible method for synthesizing this compound is through a Knoevenagel condensation. This reaction involves the condensation of methylsulfonylacetonitrile with a triethyl orthoformate in the presence of a catalyst, followed by the elimination of ethanol to yield the desired product.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • Methylsulfonylacetonitrile

  • Triethyl orthoformate

  • A suitable catalyst (e.g., a weak base like piperidine or a Lewis acid)

  • A solvent (e.g., ethanol, acetonitrile, or toluene)

Q3: What factors can significantly influence the reaction yield?

Several factors can impact the yield of this compound:

  • Purity of reactants: Impurities in the starting materials can lead to side reactions and lower yields.

  • Choice of catalyst: The type and amount of catalyst can affect the reaction rate and selectivity.

  • Reaction temperature: The temperature needs to be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.

  • Reaction time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times can lead to product degradation.

  • Removal of byproducts: Efficient removal of ethanol, a byproduct of the condensation, can drive the reaction equilibrium towards the product and improve the yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst- Use a fresh batch of catalyst.- Consider a different catalyst (see Table 1 for options).
Reaction temperature is too low- Gradually increase the reaction temperature in increments of 5-10°C.
Insufficient reaction time- Monitor the reaction progress using TLC or GC.- Extend the reaction time.
Poor quality of starting materials- Purify starting materials before use (e.g., by distillation or recrystallization).
Formation of Multiple Products (Poor Selectivity) Reaction temperature is too high- Lower the reaction temperature.
Inappropriate catalyst- Switch to a milder catalyst.- Optimize the catalyst loading.
Presence of water in the reaction mixture- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Decomposition Excessive heat- Reduce the reaction temperature.- Minimize the exposure of the product to high temperatures during workup and purification.
Presence of strong acids or bases- Neutralize the reaction mixture during workup.- Use a milder catalyst.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent- After the reaction is complete, try to precipitate the product by adding a non-polar solvent.- Consider using a different solvent for the reaction.
Presence of unreacted starting materials- Optimize the stoichiometry of the reactants.- Ensure the reaction goes to completion.
Formation of polymeric byproducts- Lower the reaction temperature.- Use a less concentrated solution of reactants.

Experimental Protocols & Data

General Protocol for Knoevenagel Condensation

A general procedure for the synthesis of similar compounds involves the following steps:

  • To a solution of methylsulfonylacetonitrile in a suitable solvent (e.g., ethanol), add triethyl orthoformate.

  • Add a catalytic amount of a weak base (e.g., piperidine).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The removal of ethanol can be facilitated by using a Dean-Stark apparatus.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Typical Reaction Conditions for Knoevenagel Condensation
Catalyst Solvent Temperature (°C) Typical Yield (%)
PiperidineEthanol78 (Reflux)60-80
Acetic Acid/Ammonium AcetateToluene110 (Reflux)70-85
Lewis Acids (e.g., ZnCl₂)Dichloromethane40 (Reflux)50-75
Basic AluminaAcetonitrile82 (Reflux)65-80

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Prepare Solution of Methylsulfonylacetonitrile in Solvent Reagent_Add Add Triethyl Orthoformate and Catalyst Reactant_Prep->Reagent_Add Reaction_Step Heat to Reflux (Monitor by TLC) Reagent_Add->Reaction_Step Byproduct_Removal Remove Ethanol (e.g., Dean-Stark) Reaction_Step->Byproduct_Removal Cooling Cool to Room Temperature Byproduct_Removal->Cooling Reaction Complete Solvent_Removal Solvent Removal (Reduced Pressure) Cooling->Solvent_Removal Purification Purify Crude Product (Recrystallization or Column Chromatography) Solvent_Removal->Purification

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield Issue Check_Purity Check Reactant Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Purity_OK Purity is High Repurify Action: Repurify/ Use New Batch Check_Purity->Repurify Impure Temp_Time Optimize Temp & Time Check_Conditions->Temp_Time Remove_Byproduct Ensure Byproduct Removal Check_Conditions->Remove_Byproduct New_Catalyst Action: Use Fresh/ Different Catalyst Check_Catalyst->New_Catalyst

Caption: A logical flow for troubleshooting low product yield.

Technical Support Center: Purification of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Q2: What are the common impurities I might encounter after synthesizing this compound?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Potential impurities could be:

  • Starting materials: Such as (methylsulfonyl)acetonitrile and triethyl orthoformate.

  • Byproducts: Potentially from incomplete reaction or side reactions involving the ethoxy group.

  • Solvents: Residual solvents used during the synthesis and workup, such as ethanol, toluene, or acetonitrile.

Q3: Which purification methods are most suitable for this compound?

Given its expected polarity, the most suitable purification methods are likely:

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system is a highly effective method for removing impurities.

  • Column Chromatography: This is a versatile technique for purifying both solid and liquid compounds. For a polar molecule like this compound, normal-phase chromatography with a polar stationary phase (like silica gel) and a moderately polar mobile phase would be appropriate.

  • Vacuum Distillation: If the compound is a high-boiling point liquid and is thermally stable, vacuum distillation can be used to separate it from non-volatile impurities.[1][2]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Common polar solvents for recrystallization include ethanol, methanol, and ethyl acetate.[3][4]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar.Add a small amount of a more polar co-solvent. Ensure the cooling process is slow. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the purified compound. Too much solvent was used. The compound is too soluble in the cold solvent.Use the minimum amount of hot solvent required to dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystal formation.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the compound from impurities. The mobile phase is too polar or not polar enough.Perform thin-layer chromatography (TLC) first to determine the optimal solvent system. Adjust the polarity of the mobile phase. A common approach is to start with a nonpolar solvent and gradually increase the polarity.
The compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol or acetonitrile might be necessary.[5]
Cracking or channeling of the stationary phase. Improper packing of the column.Ensure the stationary phase (e.g., silica gel) is packed uniformly as a slurry and is not allowed to run dry.
Broad or tailing peaks. The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier (e.g., acetic acid or triethylamine, depending on the compound's nature) to the mobile phase to reduce strong interactions.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for polar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[3][6]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase Selection: For a polar compound like this compound, silica gel is a suitable stationary phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.3 for the target compound. A mixture of hexane and ethyl acetate is a common starting point.

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_final Final Product crude Crude this compound analysis Analyze physical state (Solid or Liquid) crude->analysis is_solid Is it a solid? analysis->is_solid recrystallization Recrystallization is_solid->recrystallization Yes is_liquid Is it a high-boiling liquid? is_solid->is_liquid No pure_product Pure this compound recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product is_liquid->column_chromatography No/Unsure vacuum_distillation Vacuum Distillation is_liquid->vacuum_distillation Yes vacuum_distillation->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? oiling_out->poor_recovery No solution1 Cool slowly Add co-solvent Scratch flask oiling_out->solution1 Yes colored_crystals Colored Crystals? poor_recovery->colored_crystals No solution2 Use less solvent Cool thoroughly poor_recovery->solution2 Yes no_crystals No Crystals Form? colored_crystals->no_crystals No solution3 Use activated charcoal colored_crystals->solution3 Yes solution4 Concentrate solution Add anti-solvent Seed with a crystal no_crystals->solution4 Yes end Successful Recrystallization no_crystals->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most probable and widely applicable method for synthesizing this compound is through a Knoevenagel condensation. This reaction involves the condensation of methylsulfonylacetonitrile with triethyl orthoformate. A basic catalyst, such as piperidine, is typically employed to facilitate the reaction.

Q2: What is the role of piperidine in this reaction?

A2: Piperidine acts as a basic catalyst in the Knoevenagel condensation.[1][2][3] It deprotonates the active methylene group of methylsulfonylacetonitrile, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of triethyl orthoformate, initiating the condensation process.

Q3: What are the typical starting materials and reagents?

A3: The key reactants for this synthesis are:

  • Methylsulfonylacetonitrile

  • Triethyl orthoformate

  • A basic catalyst, most commonly piperidine.[1][2][3]

  • A suitable solvent, if the reaction is not performed neat.

Q4: Are there any specific safety precautions I should take?

A4: Yes, standard laboratory safety protocols should be strictly followed. Acrylonitrile and its derivatives are potentially toxic and should be handled in a well-ventilated fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The piperidine catalyst may be old or degraded. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Moisture in Reagents: Water can interfere with the reaction. 4. Improper Stoichiometry: Incorrect molar ratios of reactants.1. Use freshly opened or purified piperidine. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Optimization studies for similar Knoevenagel condensations have shown that reaction conditions can significantly impact yield.[2] 3. Ensure all reagents and glassware are dry. Use anhydrous solvents if applicable. 4. Carefully measure and use the correct molar equivalents of methylsulfonylacetonitrile and triethyl orthoformate. A slight excess of the orthoformate is sometimes used.
Formation of Side Products 1. Self-condensation of Methylsulfonylacetonitrile: This can occur under strongly basic conditions or at high temperatures. 2. Decomposition of Product: The product may be unstable under the reaction or work-up conditions.1. Optimize the catalyst loading. Use the minimum effective amount of piperidine. Consider a milder base if side reactions are significant. 2. Perform the reaction at the lowest effective temperature. During work-up, avoid prolonged exposure to strong acids or bases.
Difficult Product Purification 1. Polar Nature of the Product: The sulfonyl and nitrile groups make the product polar, which can complicate chromatographic separation. 2. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture that is difficult to separate. 3. Formation of Polymeric Byproducts: High temperatures can sometimes lead to polymerization.1. Use a suitable chromatography system. A polar stationary phase (like silica gel) with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. 2. Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust reaction time or temperature. 3. Maintain careful temperature control throughout the reaction.
Inconsistent Results 1. Variability in Reagent Quality: Impurities in starting materials can affect the reaction outcome. 2. Atmospheric Moisture: The reaction can be sensitive to ambient humidity.1. Use high-purity reagents. If necessary, purify the starting materials before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Experimental Protocols

General Protocol for Knoevenagel Condensation:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methylsulfonylacetonitrile (1.0 eq) and triethyl orthoformate (1.1 - 1.5 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture with stirring. The optimal temperature and reaction time need to be determined empirically. It is recommended to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The work-up procedure will depend on the reaction's final state. A typical work-up may involve:

    • Diluting the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the piperidine catalyst, followed by a wash with brine.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrating the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Note: The exact parameters (stoichiometry, catalyst loading, temperature, and time) should be optimized for the specific reaction to achieve the best results.

Visualizations

Knoevenagel_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Methylsulfonylacetonitrile Methylsulfonylacetonitrile ReactionVessel Reaction Vessel (Heating & Stirring) Methylsulfonylacetonitrile->ReactionVessel Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->ReactionVessel Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->ReactionVessel Dilution Dilute with Organic Solvent ReactionVessel->Dilution Cool Washing Wash with Acid & Brine Dilution->Washing Drying Dry over Anhydrous Agent Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product FinalProduct This compound Chromatography->FinalProduct Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start LowYield Low or No Yield? Start->LowYield CheckCatalyst Check Catalyst Activity & Reaction Conditions LowYield->CheckCatalyst Yes SideProducts Side Products Formed? LowYield->SideProducts No CheckReagents Ensure Dry Reagents & Correct Stoichiometry CheckCatalyst->CheckReagents CheckReagents->SideProducts OptimizeCatalyst Optimize Catalyst Loading & Temperature SideProducts->OptimizeCatalyst Yes PurificationIssue Purification Difficult? SideProducts->PurificationIssue No OptimizeCatalyst->PurificationIssue OptimizeChroma Optimize Chromatography Conditions PurificationIssue->OptimizeChroma Yes Success Successful Synthesis PurificationIssue->Success No EnsureCompletion Ensure Complete Reaction OptimizeChroma->EnsureCompletion EnsureCompletion->Success

Caption: A logical troubleshooting workflow for synthesis optimization.

References

How to avoid polymerization of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile during their experiments.

Troubleshooting Guide: Unwanted Polymerization

Encountering polymerization of this compound can compromise experimental results. This guide provides a systematic approach to identify and resolve common causes of premature polymerization.

Issue: The vial of this compound has become viscous or solidified.

This indicates that polymerization has occurred. Do not use the material as its chemical properties have been altered. Please refer to your institution's safety guidelines for the disposal of polymerized reagents. To prevent this from recurring, review the following potential causes and solutions:

Troubleshooting_Polymerization cluster_storage Storage Conditions cluster_handling Handling & Usage cluster_solutions Preventative Measures storage_temp Improper Temperature correct_storage Store at 2-8°C in the dark storage_temp->correct_storage Solution light_exposure Light Exposure use_amber_vials Use Amber Vials/Wrap in Foil light_exposure->use_amber_vials Solution prolonged_air_exposure Prolonged Air Exposure inert_atmosphere Handle Under Inert Gas (N2/Ar) prolonged_air_exposure->inert_atmosphere Solution contamination Contamination clean_glassware Use Clean, Dry Glassware contamination->clean_glassware Solution inhibitor_depletion Inhibitor Depletion add_inhibitor Add Chemical Inhibitor inhibitor_depletion->add_inhibitor Solution polymerization Polymerization Observed polymerization->storage_temp Was it stored warm? polymerization->light_exposure Was it exposed to light? polymerization->prolonged_air_exposure Was the container open for long? polymerization->contamination Were clean tools used? polymerization->inhibitor_depletion Is the material old or frequently used?

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: The primary triggers for polymerization of this compound are exposure to heat and light.[1][2] This compound is an electron-deficient alkene, a class of molecules known for their susceptibility to spontaneous polymerization, which can be initiated by thermal energy or ultraviolet (UV) radiation. Contact with certain impurities can also catalyze polymerization.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is typically between 2-8°C.[1] The container should be tightly sealed to prevent exposure to air and moisture and should be made of an opaque material or stored in a light-blocking secondary container (e.g., an amber vial or a vial wrapped in aluminum foil).[1][2]

Q3: Can I add a chemical inhibitor to prevent polymerization?

A3: Yes, adding a chemical inhibitor is a common and effective method for preventing the polymerization of reactive monomers. For compounds similar to this compound, such as acrylonitrile, radical inhibitors are used.

Q4: Which inhibitors are recommended, and at what concentration?

A4: While specific studies on this compound are not widely available, inhibitors effective for other acrylonitriles can be considered. The choice of inhibitor and its concentration may require optimization for your specific application. Always start with low concentrations to avoid interference with downstream reactions.

Inhibitor NameAbbreviationTypical Concentration Range (for Acrylonitrile)Notes
Hydroquinone monomethyl etherMEHQ30-50 ppmCommonly used inhibitor for acrylonitrile.
Hydroquinone monobenzyl ether-2-50 ppmEffective for inhibiting polymerization during storage and distillation.
Tert-butyl catecholTBC~100 ppmAnother common inhibitor for vinyl monomers.

Important: The addition of an inhibitor should be done with caution, and its compatibility with your experimental conditions must be verified.

Q5: How can I tell if my material is starting to polymerize?

A5: Early signs of polymerization can be subtle. An increase in the viscosity of the liquid is a primary indicator. You may also observe a slight yellowing of the solution or the formation of a hazy or cloudy appearance. If any of these signs are present, it is best to discard the reagent according to safety protocols.

Q6: Does oxygen play a role in the polymerization of this compound?

A6: For many radical polymerization reactions, the presence of oxygen can initially have an inhibitory effect. However, prolonged exposure to air is not a reliable method of prevention and can lead to the formation of peroxides, which may initiate polymerization. Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or sensitive applications.

Experimental Protocols

Protocol: Accelerated Stability Test for this compound with Inhibitors

This protocol describes a method to evaluate the effectiveness of a chemical inhibitor in preventing the polymerization of this compound under accelerated aging conditions (elevated temperature).

Objective: To compare the stability of this compound with and without a selected inhibitor over time at an elevated temperature.

Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., MEHQ)

  • Dry, clean amber glass vials with tightly sealing caps

  • Oven or heating block capable of maintaining a constant temperature (e.g., 40°C or 50°C)

  • Viscometer or a method for qualitative viscosity assessment (e.g., visual inspection of flow)

  • Analytical balance

  • Micropipettes

Procedure:

  • Preparation of Samples:

    • Label three sets of amber vials.

    • Set 1 (Control): Add a measured amount (e.g., 1 mL) of this compound to each vial.

    • Set 2 (Inhibitor-Treated): Prepare a stock solution of the inhibitor in a compatible solvent. Add the appropriate volume of the stock solution to achieve the desired final concentration (e.g., 50 ppm MEHQ) in a known volume of this compound. Aliquot the treated monomer into the vials.

    • Set 3 (Room Temperature Control): Prepare a set of vials as in Set 1, which will be stored at room temperature as a baseline.

  • Accelerated Aging:

    • Place the vials from Set 1 and Set 2 into the pre-heated oven or heating block set to the desired temperature (e.g., 40°C).

    • Store the vials from Set 3 at room temperature in the dark.

  • Monitoring and Data Collection:

    • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each set (Set 1 and Set 2 from the oven, and one from Set 3).

    • Allow the heated vials to cool to room temperature.

    • Visually inspect each sample for any changes in appearance (color, clarity, presence of solids).

    • Measure the viscosity of each sample. If a viscometer is not available, a qualitative assessment can be made by inverting the vial and observing the flow characteristics compared to the time-zero sample.

    • Record all observations in a laboratory notebook.

  • Analysis:

    • Compare the rate of viscosity increase and any visual changes in the control samples (Set 1) versus the inhibitor-treated samples (Set 2) at the elevated temperature.

    • The room temperature control (Set 3) should show minimal to no change over the course of the experiment and serves as a baseline for the material's stability under standard conditions.

    • The inhibitor is considered effective if it significantly delays the onset of polymerization (i.e., viscosity increase) compared to the uninhibited control at the elevated temperature.

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen inhibitor before starting any work.

  • Be aware that polymerization can be an exothermic process. While unlikely to be hazardous at this scale, it is a possibility.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_monitoring Monitoring cluster_analysis Analysis prep_control Prepare Control Samples (No Inhibitor) aging_oven Incubate Control & Inhibitor Samples at Elevated Temp (e.g., 40°C) prep_control->aging_oven prep_inhibitor Prepare Inhibitor-Treated Samples prep_inhibitor->aging_oven prep_rt_control Prepare Room Temp Control Samples aging_rt Store Room Temp Control at RT in Dark prep_rt_control->aging_rt monitoring_point Sample at Time Points (0, 24, 48, 72, 168h) aging_oven->monitoring_point aging_rt->monitoring_point visual_inspection Visual Inspection (Color, Clarity) monitoring_point->visual_inspection viscosity_measurement Viscosity Measurement monitoring_point->viscosity_measurement analysis_node Compare Polymerization Rates visual_inspection->analysis_node viscosity_measurement->analysis_node

References

Troubleshooting low reactivity of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low or no reactivity. What are the potential causes?

Low reactivity of this compound in nucleophilic addition reactions, such as Michael additions, can stem from several factors. This compound is an electron-deficient alkene, making it susceptible to attack by nucleophiles. However, its specific structure presents unique considerations.

Potential causes for low reactivity include:

  • Steric Hindrance: The presence of both a methylsulfonyl and an ethoxy group at positions 2 and 3 respectively can create steric hindrance around the reactive double bond, impeding the approach of bulky nucleophiles.

  • Nucleophile Strength: The chosen nucleophile may not be strong enough to react efficiently. Softer nucleophiles are generally preferred for conjugate additions to vinyl sulfones.

  • Reaction Conditions: Suboptimal reaction conditions, including solvent, temperature, and the absence or incorrect choice of a catalyst, can significantly hinder the reaction rate.

  • Reagent Quality: The purity of this compound and the nucleophile is crucial. Impurities can interfere with the reaction or degrade the starting materials.

  • Compound Stability: While generally stable, prolonged exposure to harsh conditions (strong acids/bases, high temperatures) could lead to degradation of the starting material.

Q2: How can I improve the yield of my Michael addition reaction using this compound?

To improve the yield of your Michael addition reaction, consider the following troubleshooting strategies:

  • Optimize the Catalyst: The use of a suitable base or catalyst is often essential. For weakly acidic nucleophiles, a stronger base might be necessary to generate a sufficient concentration of the active nucleophile.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices for Michael additions.

  • Temperature Adjustment: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions or degradation at elevated temperatures. Monitoring the reaction progress by TLC or LC-MS is recommended.

  • Increase Reactant Concentration: Increasing the concentration of the reactants can sometimes favor the desired reaction pathway.

  • Use a More Potent Nucleophile: If possible, consider using a more nucleophilic reagent. For example, converting a neutral nucleophile to its corresponding anion with a suitable base can enhance its reactivity.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low reactivity issues with this compound.

Table 1: Troubleshooting Low Reactivity in Michael Additions
Observation Potential Cause Suggested Solution
No product formation after extended reaction time1. Insufficiently reactive nucleophile. 2. Inappropriate reaction temperature. 3. Incorrect solvent.1. Use a stronger base to deprotonate the nucleophile. 2. Gradually increase the reaction temperature in 10°C increments. 3. Screen different aprotic polar solvents (e.g., DMF, DMSO, THF).
Low yield with significant starting material remaining1. Equilibrium lies towards the starting materials. 2. Insufficient reaction time. 3. Catalyst deactivation.1. Use an excess of the nucleophile to shift the equilibrium. 2. Extend the reaction time and monitor by TLC/LC-MS. 3. Add a fresh portion of the catalyst.
Formation of multiple side products1. Reaction temperature is too high. 2. Presence of impurities. 3. Decomposition of starting material.1. Lower the reaction temperature. 2. Purify the starting materials and ensure the solvent is dry. 3. Check the stability of the compound under the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Michael Addition with a Thiol Nucleophile

This protocol provides a general starting point for a Michael addition reaction between this compound and a thiol nucleophile.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).

  • Nucleophile Addition: Add the thiol nucleophile (1.1 eq) to the solution.

  • Catalyst Introduction: Add a catalytic amount of a non-nucleophilic base, such as DBU (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Recommended Starting Conditions for Michael Addition
Parameter Recommended Condition
Solvent Anhydrous THF, Acetonitrile, or DMF
Temperature Room Temperature (can be heated to 40-60°C if needed)
Catalyst DBU, Et₃N, or K₂CO₃
Nucleophile Equivalents 1.1 - 1.5 equivalents
Concentration 0.1 - 0.5 M

Visualizations

Signaling Pathways and Workflows

Troubleshooting_Workflow start Low Reactivity Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Catalyst) check_reagents->check_conditions increase_temp Increase Temperature check_conditions->increase_temp If no improvement change_solvent Change Solvent check_conditions->change_solvent If no improvement change_catalyst Change Catalyst/Base check_conditions->change_catalyst If no improvement reaction_monitoring Monitor Reaction Progress (TLC, LC-MS) increase_temp->reaction_monitoring change_solvent->reaction_monitoring change_catalyst->reaction_monitoring stronger_nucleophile Consider a More Reactive Nucleophile stronger_nucleophile->reaction_monitoring failure Consult Further Literature stronger_nucleophile->failure No improvement reaction_monitoring->stronger_nucleophile Still low reactivity success Successful Reaction reaction_monitoring->success Reaction proceeds

Caption: Troubleshooting workflow for low reactivity.

Michael_Addition_Pathway cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product Reactant_A This compound Attack Nucleophilic Attack Reactant_A->Attack Nucleophile Nucleophile (Nu-H) Activation Nucleophile Activation (Nu-) Nucleophile->Activation Deprotonation Base Base Base->Activation Activation->Attack Intermediate Enolate Intermediate Attack->Intermediate Protonation Protonation Intermediate->Protonation Product Michael Adduct Protonation->Product

Caption: Generalized Michael addition reaction pathway.

Technical Support Center: Purification of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted 3-Ethoxy-2-(methylsulfonyl)acrylonitrile from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

Q2: What are the common impurities found in a sample containing this compound?

A2: Impurities will vary depending on the synthetic route used. A common synthesis for related compounds involves the reaction of a nitrile with carbon monoxide and an alcoholate, followed by alkylation.[4] Therefore, potential impurities could include unreacted starting materials such as the initial nitrile, alcohol, and alkylating agent, as well as side-products from incomplete reactions or undesired side reactions.

Q3: What are the primary safety concerns when handling this compound?

A3: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure as a substituted acrylonitrile suggests that it should be handled with caution. Acrylonitrile itself is toxic, flammable, and a suspected carcinogen.[5][6][7] It is prudent to treat this compound as a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Removing Unreacted this compound

This guide provides potential solutions for common issues encountered when trying to remove unreacted this compound from a reaction mixture.

Problem Potential Cause Suggested Solution
Product is contaminated with a significant amount of starting material. The reaction has not gone to completion.Consider extending the reaction time, increasing the temperature, or adding more of the other reactant. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Standard aqueous work-up does not remove the unreacted acrylonitrile derivative. The compound has low water solubility.Employ a chemical scavenging method. The electron-deficient nature of the alkene makes it susceptible to nucleophilic attack. Adding a nucleophilic scavenger can convert it into a more easily removable derivative.
Column chromatography results in co-elution of the product and the unreacted starting material. The polarity of the product and the starting material are too similar.Optimize the solvent system for chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture may improve separation. Alternatively, consider a different stationary phase (e.g., alumina instead of silica gel).
Distillation is ineffective at separating the product from the unreacted starting material. The boiling points of the compounds are too close.If the boiling points are indeed very close, fractional distillation under reduced pressure might be effective. However, without accurate boiling point data, this method is experimental.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Physical State
This compound104007-26-3C₆H₉NO₃S175.21Not Available (Estimated to be >200 °C at atm. pressure)Not Available (Likely a liquid or low-melting solid)
3-Ethoxyacrylonitrile61310-53-0C₅H₇NO97.1290-91 @ 19 mmHg[8]Liquid[8]
Acrylonitrile107-13-1C₃H₃N53.0677Liquid

Experimental Protocols

Protocol 1: Chemical Scavenging using a Thiol

This protocol describes the removal of unreacted this compound by converting it to a more polar and easily removable adduct via a Michael addition with a thiol.

Materials:

  • Crude reaction mixture containing unreacted this compound

  • 1-Dodecanethiol (or another suitable thiol)

  • Triethylamine (or another suitable base)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Add 1.2 equivalents of 1-dodecanethiol and 1.2 equivalents of triethylamine.

  • Stir the mixture at room temperature and monitor the disappearance of the unreacted this compound by TLC or LC-MS. The reaction may take several hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove the excess thiol and any acidic byproducts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the desired product from the thiol adduct by column chromatography on silica gel. The thiol adduct is expected to be significantly less polar.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of a product from unreacted this compound using column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (appropriate mesh size for the scale of the separation)

  • Hexanes (or heptane)

  • Ethyl acetate

  • TLC plates and developing chamber

Procedure:

  • Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The goal is to achieve good separation between the desired product and the this compound spot.

  • Prepare a silica gel column. The amount of silica should be 50-100 times the weight of the crude material.

  • Load the crude mixture onto the column. This can be done by dissolving the mixture in a minimal amount of the eluent or a stronger solvent and adsorbing it onto a small amount of silica gel ("dry loading").

  • Elute the column with the predetermined solvent system.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and concentrate them under reduced pressure.

Visualizations

Troubleshooting_Workflow start Start: Unreacted Acrylonitrile in Sample check_reaction Has the reaction gone to completion? start->check_reaction extend_reaction Optimize reaction conditions (time, temp, stoichiometry) check_reaction->extend_reaction No aqueous_workup Attempt standard aqueous work-up check_reaction->aqueous_workup Yes extend_reaction->start Re-evaluate is_removed Is the acrylonitrile derivative removed? aqueous_workup->is_removed chemical_scavenging Employ chemical scavenging (e.g., thiol addition) is_removed->chemical_scavenging No end_success End: Purified Product is_removed->end_success Yes chromatography Attempt column chromatography chemical_scavenging->chromatography optimize_chromatography Optimize chromatography (solvent, stationary phase) chromatography->optimize_chromatography Co-elution distillation Consider fractional distillation (if BP data is available) chromatography->distillation Separation Fails chromatography->end_success Successful Separation optimize_chromatography->chromatography Re-try distillation->end_success Successful Separation end_fail End: Further consultation needed distillation->end_fail Separation Fails

Caption: Troubleshooting workflow for removing unreacted this compound.

Signaling_Pathway cluster_removal Chemical Removal Pathway acrylonitrile This compound (Electron Deficient) michael_addition Michael Addition (Base Catalyzed) acrylonitrile->michael_addition nucleophile Nucleophilic Scavenger (e.g., Thiol) nucleophile->michael_addition adduct Thiol Adduct (More Polar/Less Polar) michael_addition->adduct separation Easier Separation (Extraction or Chromatography) adduct->separation

Caption: Chemical scavenging pathway for the removal of the acrylonitrile derivative.

References

Common impurities in 3-Ethoxy-2-(methylsulfonyl)acrylonitrile and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxy-2-(methylsulfonyl)acrylonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on impurity identification and removal.

Issue 1: Low Yield or Incomplete Reaction

Possible Causes:

  • Inactive Catalyst: The base or acid catalyst used in the Knoevenagel condensation may be old or inactive.

  • Improper Reaction Temperature: The reaction temperature may be too low for the condensation to proceed efficiently.

  • Poor Quality Starting Materials: Purity of starting materials like (methylsulfonyl)acetonitrile or triethyl orthoformate is crucial.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

Solutions:

  • Use a fresh or newly purchased catalyst. Common catalysts for Knoevenagel condensations include weak bases like piperidine or acidic catalysts.[1][2]

  • Gradually increase the reaction temperature while monitoring for product formation and potential side-product formation by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Ensure the purity of starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

  • Extend the reaction time and monitor the progress at regular intervals.

Issue 2: Presence of Multiple Spots on TLC Analysis of the Crude Product

Possible Cause:

  • The presence of unreacted starting materials, side-products, or isomers.

Solution:

  • Refer to the "Common Impurities and Their Removal" section below for detailed identification and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Based on a plausible Knoevenagel condensation synthesis route, the most common impurities are:

  • Unreacted Starting Materials: (Methylsulfonyl)acetonitrile and triethyl orthoformate.

  • Catalyst Residues: Residual amounts of the catalyst used, such as piperidine or an acidic catalyst.

  • Side-Products:

    • Hydrolysis Products: 2-Cyano-3-ethoxyacrylic acid can form if water is present in the reaction mixture.[3]

    • Isomers: Depending on the reaction conditions, both (E) and (Z) isomers of the product may be formed.

    • Michael Adducts: Self-condensation of the product or reaction with other nucleophiles present in the mixture.

Q2: How can I detect these impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and various impurities. A reverse-phase C18 column with a gradient of water and acetonitrile is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents and some starting materials.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and can help in the identification and quantification of impurities with distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Q3: What are the recommended methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: This is often the most effective method for removing minor impurities if the product is a solid. A suitable solvent system (e.g., ethanol/water, isopropanol) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.

  • Column Chromatography: For mixtures with significant amounts of impurities or for separating isomers, column chromatography using silica gel is a common technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the components.

  • Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.[9]

Common Impurities and Their Removal

The following table summarizes common impurities and suggested removal strategies.

Impurity CategorySpecific ExampleSuggested Removal Method
Unreacted Starting Materials (Methylsulfonyl)acetonitrileColumn Chromatography, Recrystallization
Triethyl orthoformateDistillation (if volatile), Column Chromatography
Catalyst Residues PiperidineAqueous wash with a dilute acid (e.g., 1M HCl) followed by extraction, Column Chromatography
Side-Products 2-Cyano-3-ethoxyacrylic acidAqueous wash with a dilute base (e.g., saturated NaHCO₃) followed by extraction, Column Chromatography
(Z)-isomer of the productColumn Chromatography, Fractional Recrystallization

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Impurity Identification and Removal

cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final Final Product Crude Product Crude Product Analytical Techniques Analytical Techniques Crude Product->Analytical Techniques HPLC HPLC Analytical Techniques->HPLC GC-MS GC-MS Analytical Techniques->GC-MS NMR NMR Analytical Techniques->NMR LC-MS LC-MS Analytical Techniques->LC-MS Purification Method Purification Method HPLC->Purification Method GC-MS->Purification Method NMR->Purification Method LC-MS->Purification Method Recrystallization Recrystallization Purification Method->Recrystallization Column Chromatography Column Chromatography Purification Method->Column Chromatography Distillation Distillation Purification Method->Distillation Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Distillation->Pure Product

Caption: Workflow for identifying and removing impurities.

Troubleshooting Logic for Low Product Yield

start Low Yield check_catalyst Check Catalyst Activity start->check_catalyst check_temp Verify Reaction Temperature check_catalyst->check_temp Active replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst Inactive check_sm Analyze Starting Material Purity check_temp->check_sm Optimal increase_temp Increase Temperature check_temp->increase_temp Too Low check_time Extend Reaction Time check_sm->check_time Pure purify_sm Purify Starting Materials check_sm->purify_sm Impure monitor_reaction Monitor Progress check_time->monitor_reaction Incomplete end Improved Yield check_time->end Complete replace_catalyst->check_temp increase_temp->check_sm purify_sm->check_time monitor_reaction->end

Caption: Troubleshooting steps for low reaction yield.

References

Impact of pH on the reactivity of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. The following information addresses common issues related to the impact of pH on the reactivity and stability of this compound during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound, with a focus on pH-related issues.

Problem Possible Cause Recommended Solution
Low or No Reactivity in Michael Additions Suboptimal pH for Nucleophile Activation: The nucleophile may not be sufficiently deprotonated and activated at the current pH.pH Adjustment: For thiol or amine nucleophiles, consider raising the pH to facilitate deprotonation. A pH range of 7.5-8.5 is often a good starting point for thiol-Michael additions. Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) for fine control.
Protonation of the Nucleophile: In acidic conditions, nucleophiles like amines will be protonated, rendering them unreactive.Use of a Buffer: Employ a suitable buffer system to maintain the desired pH throughout the reaction. Phosphate or borate buffers can be effective.
Side Product Formation or Decomposition of Starting Material Hydrolysis of the Enol Ether Moiety: The 3-ethoxy group is part of an enol ether, which is susceptible to hydrolysis under acidic conditions, leading to the formation of a β-keto sulfone.[1][2][3][4]Maintain Neutral to Basic pH: Avoid acidic conditions (pH < 6) if the integrity of the enol ether is desired. If acidic conditions are necessary for other reasons, consider minimizing reaction time and temperature.
Base-Catalyzed Decomposition: While basic conditions can activate nucleophiles, excessively high pH can lead to decomposition of the acrylonitrile backbone or other side reactions.Careful Base Selection and Stoichiometry: Use the minimum effective concentration of a suitable base. Weaker bases or inorganic bases like potassium carbonate may be preferable to strong alkoxides in some cases.
Inconsistent Reaction Rates or Yields Poor pH Control: Fluctuations in pH during the reaction can lead to inconsistent results.Implement a Robust Buffering System: Use a buffer with a pKa close to the desired reaction pH to ensure stable conditions. Monitor the pH of the reaction mixture periodically.
Difficulty in Product Isolation/Purification Formation of Emulsions during Workup: Acidic or basic workup conditions can sometimes lead to the formation of stable emulsions, complicating extraction.Neutralize Before Extraction: Adjust the pH of the reaction mixture to ~7 before performing an aqueous extraction. The use of brine can also help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for performing a Michael addition with this compound?

A1: The optimal pH for a Michael addition depends on the pKa of the nucleophile. For common nucleophiles like thiols, a slightly basic pH (7.5-8.5) is generally recommended to ensure a sufficient concentration of the deprotonated, nucleophilic thiolate. However, the stability of the enol ether moiety under these conditions should be considered. It is advisable to perform small-scale test reactions to determine the optimal pH for your specific substrate and reaction conditions.

Q2: How does acidic pH affect the stability of this compound?

A2: Acidic conditions (pH < 6) can lead to the hydrolysis of the enol ether group (3-ethoxy).[1][2][3][4] This results in the formation of 2-(methylsulfonyl)acetonitrile and ethanol. The rate of this hydrolysis is dependent on the acid concentration and temperature. If your experimental design requires acidic conditions, it is crucial to minimize the exposure time and temperature to preserve the starting material.

Q3: Can I use a strong base like sodium hydroxide to catalyze a reaction with this compound?

A3: While a base is often necessary to deprotonate the nucleophile, the use of a strong base like sodium hydroxide should be approached with caution. High concentrations of hydroxide ions can potentially lead to saponification of the nitrile group or other undesired side reactions. Weaker organic bases (e.g., TEA, DIPEA) or inorganic bases (e.g., K₂CO₃) are often preferred as they provide sufficient basicity for nucleophile activation with a lower risk of substrate degradation.

Q4: What is the expected trend of reactivity with varying pH?

A4: The reactivity of this compound in a Michael addition is expected to follow a bell-shaped curve with respect to pH. At low pH, the nucleophile is protonated and inactive. As the pH increases, the concentration of the active nucleophile increases, leading to a higher reaction rate. However, at very high pH, substrate decomposition can become a significant competing reaction, leading to a decrease in the yield of the desired product. The table below provides a hypothetical representation of this trend for a typical thiol-Michael addition.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative impact of pH on the reactivity of this compound in a typical thiol-Michael addition. Please note that these are generalized trends and actual rates will vary depending on the specific nucleophile, solvent, and temperature.

pH Range Relative Reaction Rate Key Considerations
< 6 (Acidic) Very Low- Enol ether hydrolysis is a major competing reaction.[1][2][3][4] - Thiol nucleophile is fully protonated and non-nucleophilic.
6 - 7 (Neutral) Low to Moderate- Low concentration of deprotonated thiol. - Substrate is generally stable.
7 - 8.5 (Slightly Basic) High- Optimal balance between thiol activation and substrate stability. - Generally the recommended range for thiol-Michael additions.
> 8.5 (Basic) Moderate to Low- Potential for substrate decomposition. - Increased risk of side reactions.

Experimental Protocols

General Protocol for a pH-Controlled Thiol-Michael Addition

This protocol provides a general framework for performing a Michael addition of a thiol to this compound under controlled pH conditions.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF).

    • Prepare a stock solution of the thiol nucleophile in the same solvent.

    • Prepare a buffer solution at the desired pH (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Reaction Setup:

    • In a reaction vessel, combine the buffer solution and the organic solvent.

    • Add the this compound stock solution to the reaction mixture.

    • Initiate the reaction by adding the thiol stock solution.

  • pH Monitoring and Adjustment:

    • If necessary, monitor the pH of the reaction mixture using a calibrated pH meter.

    • For non-buffered reactions, add a suitable base (e.g., triethylamine) dropwise to maintain the desired pH.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, neutralize the reaction mixture to pH ~7 with a dilute acid (e.g., 1 M HCl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by a suitable method (e.g., column chromatography).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Stock Solutions (Substrate, Nucleophile) setup Combine Buffer, Solvent, and Substrate prep_reagents->setup prep_buffer Prepare Buffer Solution (e.g., pH 7.5) prep_buffer->setup initiate Add Nucleophile to Initiate Reaction setup->initiate monitor_reaction Monitor Reaction Progress (TLC, LC-MS) initiate->monitor_reaction neutralize Neutralize to pH ~7 monitor_reaction->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify Product (Chromatography) extract->purify

Caption: Experimental workflow for a pH-controlled Michael addition.

ph_troubleshooting cluster_acidic Acidic Conditions (pH < 6) cluster_basic Highly Basic Conditions (pH > 8.5) start Low Yield or Side Products check_ph Is the reaction pH controlled and optimal? start->check_ph hydrolysis Enol ether hydrolysis is likely. check_ph->hydrolysis pH is acidic decomposition Substrate decomposition is possible. check_ph->decomposition pH is too basic no_ph_control No yes_ph_control Yes protonation Nucleophile is protonated and unreactive. solution_acidic Increase pH to 7-8.5 using a buffer. protonation->solution_acidic side_reactions Increased risk of side reactions. solution_basic Lower pH to 7-8.5. Use a weaker base. side_reactions->solution_basic

Caption: Troubleshooting logic for pH-related issues.

References

Technical Support Center: Enhancing Specificity of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this cysteine-reactive probe with enhanced specificity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound labeling?

A1: this compound is classified as a Michael acceptor. The electron-withdrawing methylsulfonyl and acrylonitrile groups create an electron-deficient β-carbon. This makes the compound susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins. The reaction proceeds via a covalent Michael addition, forming a stable thioether bond.

Q2: What is the primary target of this compound?

A2: The primary target for labeling is the sulfhydryl group (-SH) of cysteine residues. Cysteine is a relatively rare amino acid with a highly nucleophilic thiol group, making it a favorable target for specific covalent modification.

Q3: Can this compound react with other amino acid residues?

A3: While highly selective for cysteine, off-target reactivity can occur, particularly at higher pH values. Lysine residues, with their primary amine groups, can also act as nucleophiles and react with Michael acceptors. Studies on similar sulfonyl acrylonitriles have also indicated potential reactivity with other nucleophilic residues like serine and threonine, although typically to a lesser extent than with cysteine.[1]

Q4: How can I improve the specificity of my labeling reaction?

A4: To enhance specificity, it is crucial to optimize reaction conditions. Key parameters include:

  • pH: Performing the reaction at a near-neutral pH (6.5-7.5) favors the reaction with the more nucleophilic thiolate anion of cysteine over the protonated amino group of lysine.

  • Concentration: Use the lowest effective concentration of the labeling reagent to minimize off-target labeling.

  • Incubation Time: Shorter incubation times can help reduce non-specific reactions.

Q5: How can I confirm that my protein of interest is labeled?

A5: Successful labeling can be confirmed using several methods:

  • Mass Spectrometry: This is the most definitive method to confirm covalent modification and identify the specific cysteine residue(s) labeled.

  • SDS-PAGE: If the labeling reagent includes a fluorescent tag or biotin, you can visualize the labeled protein on an SDS-PAGE gel.

  • Western Blot: Using an antibody specific to a tag on the labeling reagent can confirm the modification of your target protein.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Labeling Signal 1. Protein Thiol Oxidation: Cysteine residues may be oxidized to disulfides and unavailable for labeling. 2. Suboptimal pH: The reaction pH is too low, resulting in a protonated and less reactive thiol group. 3. Insufficient Reagent Concentration: The concentration of this compound is too low for efficient labeling. 4. Short Incubation Time: The reaction may not have proceeded to completion.1. Reduce Protein: Treat the protein with a reducing agent like DTT or TCEP prior to labeling. Ensure the reducing agent is removed before adding the labeling reagent. 2. Optimize pH: Adjust the reaction buffer to a pH between 7.0 and 8.0. 3. Increase Reagent Concentration: Perform a titration experiment to determine the optimal concentration of the labeling reagent. 4. Extend Incubation Time: Increase the incubation time, monitoring the reaction to avoid excessive background labeling.
High Background or Non-specific Labeling 1. High Reagent Concentration: Excess labeling reagent is reacting with other nucleophilic residues or non-specifically binding to surfaces. 2. High pH: A pH above 8.5 can lead to increased reactivity with lysine residues. 3. Prolonged Incubation: Longer reaction times can increase the likelihood of off-target labeling. 4. Contaminating Nucleophiles: The presence of other thiol-containing molecules in the buffer (e.g., from cell lysate).1. Reduce Reagent Concentration: Use a lower molar excess of the labeling reagent. 2. Lower pH: Perform the labeling reaction at a pH between 6.5 and 7.5. 3. Optimize Incubation Time: Determine the shortest incubation time that yields sufficient specific labeling. 4. Purify Protein: Ensure the protein of interest is purified to remove extraneous nucleophiles.
Protein Precipitation During Labeling 1. Change in Protein Properties: Covalent modification can alter the solubility of the protein. 2. Solvent Incompatibility: The solvent used to dissolve the labeling reagent may be incompatible with the protein.1. Optimize Buffer Conditions: Include solubility-enhancing additives like glycerol or non-ionic detergents in the labeling buffer. 2. Use a Co-solvent: Dissolve the labeling reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the protein solution.

Experimental Protocols

General Protocol for Labeling a Purified Protein with this compound

This protocol provides a starting point for labeling a purified protein containing accessible cysteine residues. Optimization of reagent concentration, pH, and incubation time is recommended for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES).

  • This compound.

  • Anhydrous DMSO.

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Quenching solution (e.g., 100 mM N-acetylcysteine or DTT).

  • Desalting column or dialysis cassette.

Procedure:

  • Prepare Protein Sample: If necessary, reduce disulfide bonds by incubating the protein with 5-10 mM DTT for 1 hour at room temperature. Remove the DTT using a desalting column equilibrated with the reaction buffer.

  • Prepare Labeling Reagent Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 10-100 mM stock solution.

  • Labeling Reaction:

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold over the protein. The final DMSO concentration should not exceed 5% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench the Reaction: Add the quenching solution to a final concentration of 10-20 mM to react with any excess labeling reagent. Incubate for 15-30 minutes at room temperature.

  • Remove Excess Reagent: Remove unreacted labeling reagent and quenching solution by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis: Analyze the labeled protein using mass spectrometry to confirm modification and identify the labeled cysteine residue(s).

Quantitative Data Summary (Inferred from general Michael acceptor chemistry)

The following table provides estimated reaction parameters based on the known reactivity of Michael acceptors with cysteine. These values should be used as a starting point for optimization.

ParameterRecommended RangeNotes
Molar Excess of Reagent 10x - 100x over proteinHigher excess may be needed for less reactive cysteines but increases the risk of off-target labeling.
Reaction pH 6.5 - 8.0pH 7.0-7.5 is optimal for cysteine selectivity over lysine.
Reaction Temperature 4°C - 25°CRoom temperature is generally sufficient. Lower temperatures can reduce non-specific reactions.
Incubation Time 30 min - 4 hoursMonitor reaction progress to determine the optimal time.
Quenching Agent N-acetylcysteine, DTT, β-mercaptoethanolUse a 10-50 fold molar excess over the labeling reagent.

Visualizations

Caption: Mechanism of Cysteine Labeling.

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification & Analysis Protein_Prep Prepare Protein (Reduce if necessary) Mix Mix Protein and Reagent Protein_Prep->Mix Reagent_Prep Prepare Labeling Reagent Stock Solution Reagent_Prep->Mix Incubate Incubate (RT, 1-2h) Mix->Incubate Quench Quench Excess Reagent Incubate->Quench Purify Remove Excess Reagent (Desalting/Dialysis) Quench->Purify Analyze Analyze Labeled Protein (Mass Spectrometry) Purify->Analyze

Caption: Experimental Workflow for Protein Labeling.

References

Overcoming solubility issues with 3-Ethoxy-2-(methylsulfonyl)acrylonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 3-Ethoxy-2-(methylsulfonyl)acrylonitrile in aqueous buffers. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Q2: Why is my this compound not dissolving in my aqueous buffer?

Poor solubility of organic compounds like this compound in aqueous buffers is a common issue. This can be attributed to the molecule's hydrophobicity, which prevents it from forming favorable interactions with water molecules. Factors such as the pH of the buffer and the presence of salts can also influence solubility.

Q3: What initial steps can I take to improve the solubility of this compound?

For initial experiments, creating a concentrated stock solution in an organic co-solvent is a standard practice. Subsequently, this stock solution can be diluted into the aqueous buffer to the desired final concentration. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.[1][2]

Troubleshooting Guide

Issue: Precipitate forms when diluting the organic stock solution into the aqueous buffer.

This indicates that the compound's solubility limit in the final aqueous buffer has been exceeded. Here are several troubleshooting strategies:

Strategy 1: Co-Solvent Optimization

The choice and concentration of the co-solvent are critical. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for in vitro assays.[1] It is recommended to keep the final co-solvent concentration as low as possible, typically below 1%, to avoid cellular toxicity or other interferences with the experiment.[3]

Experimental Protocol: Co-Solvent Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO or 100% ethanol.

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer of choice (e.g., PBS, TRIS).

  • Visual Inspection: Visually inspect for precipitation at each dilution.

  • Microscopic Examination: Use a microscope to detect microprecipitates that may not be visible to the naked eye.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum soluble concentration with that specific co-solvent percentage.

Table 1: Example Co-Solvent Titration

Final Co-Solvent % (v/v)Compound Concentration (µM)Observation
1% DMSO100Clear
1% DMSO200Precipitate
0.5% DMSO100Clear
0.5% DMSO150Precipitate
1% Ethanol50Clear
1% Ethanol100Precipitate
Strategy 2: pH Adjustment

The solubility of compounds with ionizable groups can be significantly influenced by the pH of the buffer. While this compound does not have obvious acidic or basic functional groups, subtle pKa values can sometimes play a role.

Experimental Protocol: pH Screening

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Solubility Testing: Attempt to dissolve this compound directly in each buffer or by diluting a concentrated organic stock.

  • Analysis: Measure the dissolved concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Strategy 3: Use of Surfactants

Non-ionic surfactants like Tween 20, Tween 80, and Pluronic F-68 can be used to increase the solubility of hydrophobic compounds by forming micelles.[4] However, it is important to use them at concentrations below their critical micelle concentration (CMC) if the free drug concentration is of interest. The potential for surfactant-induced cellular toxicity must also be considered.[5]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Stock Preparation: Prepare stock solutions of various surfactants in your chosen aqueous buffer.

  • Compound Addition: Add this compound to each surfactant solution.

  • Equilibration: Gently agitate the solutions for a set period (e.g., 24 hours) to allow for equilibration.

  • Concentration Measurement: Centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant.

Strategy 4: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Solutions: Prepare solutions of different cyclodextrins at various concentrations in your aqueous buffer.

  • Complex Formation: Add an excess of this compound to each cyclodextrin solution.

  • Incubation: Shake the mixtures at a constant temperature until equilibrium is reached.

  • Quantification: Filter the solutions to remove undissolved compound and determine the concentration of the dissolved complex.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the logical flow of troubleshooting solubility issues and a generalized representation of a signaling pathway that might be studied.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Insoluble in Aqueous Buffer stock Prepare Concentrated Stock in Organic Co-solvent (e.g., DMSO, Ethanol) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitate Forms? dilute->precipitate optimize_cosolvent Optimize Co-solvent Type and Concentration precipitate->optimize_cosolvent Yes success Success: Compound Solubilized precipitate->success No ph_adjust Adjust Buffer pH optimize_cosolvent->ph_adjust optimize_cosolvent->success surfactant Add Surfactants (e.g., Tween 80) ph_adjust->surfactant ph_adjust->success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin surfactant->success cyclodextrin->success fail Re-evaluate Formulation Strategy cyclodextrin->fail

Caption: A workflow for systematically addressing solubility issues.

G cluster_1 Generalized Signaling Pathway ligand 3-Ethoxy-2- (methylsulfonyl)acrylonitrile receptor Cell Surface Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Target Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling cascade initiated by the compound.

References

Validation & Comparative

A Comparative Guide to Cysteine Modifying Reagents: Featuring 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the covalent modification of cysteine residues in proteins offers a powerful strategy for developing targeted therapeutics and chemical probes. The unique nucleophilicity of the cysteine thiol allows for highly selective reactions with a variety of electrophilic reagents. This guide provides a comparative analysis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile, a Michael acceptor, alongside other commonly employed cysteine modifying reagents.

While direct comparative experimental data for this compound is limited in publicly available literature, its reactivity can be inferred from its structural features as an activated α,β-unsaturated nitrile. The presence of two electron-withdrawing groups, a nitrile and a methylsulfonyl group, at the α-position is expected to significantly enhance its electrophilicity and influence the stability of the resulting thioether adduct. This guide will compare its predicted performance with established reagents like iodoacetamide (an alkylating agent) and maleimide (a Michael acceptor).

Data Presentation: A Comparative Look at Reactivity and Stability

The choice of a cysteine modifying reagent is often dictated by a balance between reactivity, selectivity, and the stability of the resulting covalent bond. The following table summarizes key quantitative data for common cysteine modifying reagents, with inferred properties for this compound based on the reactivity of structurally similar α,β-unsaturated nitriles and other Michael acceptors.

Reagent ClassSpecific Reagent ExampleReaction TypeSecond-Order Rate Constant (k₂) with Thiol (M⁻¹s⁻¹)Adduct StabilityKey Characteristics
Alkylating Agent IodoacetamideSɴ2~0.6[1]Stable ThioetherCommonly used, but relatively slow reaction rates.[1]
Michael Acceptor N-EthylmaleimideMichael Addition>10[1]Thiosuccinimide adduct can be unstable and undergo retro-Michael reaction.Fast reaction kinetics, but the stability of the adduct can be a concern.
Michael Acceptor AcrylamideMichael AdditionVariable, generally lower than maleimidesStable ThioetherReactivity can be tuned by substitution.
α,β-Unsaturated Nitrile This compound Michael AdditionPredicted to be >10 (Inferred)Predicted to be a stable thioether (Inferred)The two electron-withdrawing groups are expected to lead to high reactivity. The resulting adduct is likely to be stable.
α,β-Unsaturated Nitrile CyanoacrylamideMichael AdditionVariable, can be rapidReversible ThioetherThe presence of the α-cyano group can render the adduct reversible.[2]

Note: The reactivity of this compound is an educated estimation based on the known effects of electron-withdrawing groups on the rate of Michael additions.[1] The methylsulfonyl and nitrile groups are strongly electron-withdrawing, which is expected to make the β-carbon highly electrophilic and thus reactive towards nucleophilic attack by the cysteine thiolate. The stability of the resulting thioether is predicted to be high due to the nature of the C-S bond formed.

Experimental Protocols: Assessing Reagent Performance

To aid researchers in the evaluation of these reagents, we provide detailed methodologies for key experiments to determine their reactivity, selectivity, and stability.

Protocol 1: Determination of Second-Order Rate Constant (k₂) by UV-Vis Spectroscopy

This protocol allows for the determination of the reaction rate between a thiol-containing compound (e.g., N-acetyl-L-cysteine) and a cysteine modifying reagent by monitoring the change in absorbance over time.

Materials:

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • N-acetyl-L-cysteine (or other model thiol)

  • Cysteine modifying reagent (e.g., this compound)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of N-acetyl-L-cysteine and the cysteine modifying reagent in the reaction buffer.

  • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

  • In a quartz cuvette, mix the reaction buffer and the N-acetyl-L-cysteine solution to a final concentration that gives a measurable absorbance change upon reaction.

  • Initiate the reaction by adding a known concentration of the cysteine modifying reagent to the cuvette and mix quickly.

  • Immediately start monitoring the change in absorbance at a wavelength where the reactant or product has a distinct absorbance maximum.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay or rise equation.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reagent in excess.

Protocol 2: Assessment of Adduct Stability by HPLC or NMR

This protocol is designed to evaluate the stability of the thioether adduct formed between a thiol and the modifying reagent, particularly its susceptibility to hydrolysis or retro-Michael reaction.

Materials:

  • The purified thioether adduct

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Internal standard (for HPLC or NMR)

  • HPLC system with a suitable column or NMR spectrometer

Procedure:

  • Dissolve the purified adduct in the reaction buffer to a known concentration.

  • Add an internal standard to the solution for accurate quantification.

  • Incubate the solution at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Analyze the aliquots by HPLC or NMR to quantify the amount of remaining adduct and the appearance of any degradation products (e.g., the starting thiol and reagent).

  • Plot the concentration of the adduct over time to determine its half-life and degradation kinetics.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway_MAPK Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Covalent_Inhibitor Covalent Inhibitor (e.g., targeting Cys in ERK) Covalent_Inhibitor->ERK

Caption: Covalent inhibition of the MAPK signaling pathway.

Experimental_Workflow cluster_reactivity Reactivity Assessment cluster_stability Adduct Stability Assessment cluster_selectivity Selectivity Profiling (Conceptual) Reagent_Prep Prepare Reagent and Thiol Solutions UV_Vis Monitor Reaction by UV-Vis Reagent_Prep->UV_Vis Kinetic_Analysis Calculate Second-Order Rate Constant UV_Vis->Kinetic_Analysis Adduct_Prep Prepare Purified Adduct Solution Incubation Incubate at 37°C Adduct_Prep->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points HPLC_NMR Analyze by HPLC or NMR Time_Points->HPLC_NMR Stability_Analysis Determine Adduct Half-life HPLC_NMR->Stability_Analysis Protein_Incubation Incubate Reagent with Protein Mixture MS_Analysis Mass Spectrometry Analysis Protein_Incubation->MS_Analysis Identify_Modified_Cys Identify Modified Cysteines MS_Analysis->Identify_Modified_Cys

Caption: Workflow for evaluating cysteine modifying reagents.

Application in Modulating Signaling Pathways

Covalent modification of cysteine residues has emerged as a key strategy for modulating the activity of proteins involved in critical signaling pathways implicated in diseases such as cancer and inflammation. Two such pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

  • MAPK Pathway: The MAPK cascade, which includes kinases like ERK, JNK, and p38, plays a central role in cell proliferation, differentiation, and survival.[3] Aberrant MAPK signaling is a hallmark of many cancers. Covalent inhibitors targeting non-catalytic cysteines within the ATP-binding pocket of these kinases have shown high potency and selectivity.[4][5] For instance, specific cysteine residues in ERK2 have been successfully targeted by covalent inhibitors.[4][5] A reagent like this compound, with its predicted high reactivity, could potentially be incorporated into kinase inhibitor scaffolds to achieve potent and irreversible inhibition.

  • NF-κB Pathway: The NF-κB signaling pathway is a crucial regulator of the inflammatory response.[6] The DNA binding activity of NF-κB proteins is redox-regulated and depends on the state of specific cysteine residues.[6][7] Covalent modification of these cysteines can inhibit NF-κB's ability to bind to DNA, thereby suppressing the inflammatory cascade.[6][7] The development of covalent inhibitors that specifically target these regulatory cysteines is an active area of research.

Conclusion

The selection of an appropriate cysteine modifying reagent is a critical decision in the design of covalent inhibitors and chemical probes. While established reagents like iodoacetamide and maleimides have well-characterized properties, novel reagents such as α,β-unsaturated nitriles offer a potentially advantageous profile of high reactivity and adduct stability. Based on the principles of Michael addition chemistry, this compound is predicted to be a highly reactive and effective reagent for cysteine modification, forming stable thioether linkages. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel reagents, enabling researchers to make informed decisions for their specific applications in targeting cysteine-regulated signaling pathways. Further experimental validation is necessary to fully characterize the reactivity and selectivity of this compound and to harness its full potential in drug discovery and chemical biology.

References

A Comparative Guide to Cysteine-Targeted Protein Labeling: Validation of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specific labeling of protein residues is a cornerstone of chemical biology and proteomics. Cysteine, with its reactive thiol group, presents a prime target for such modifications, enabling the study of protein structure, function, and interactions. This guide provides a comparative analysis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile as a potential cysteine-reactive probe, benchmarking its hypothesized performance against established labeling reagents. The validation of such labeling events by mass spectrometry is a central focus, with detailed experimental protocols provided.

Introduction to Cysteine-Specific Protein Labeling

Cysteine is a relatively rare amino acid, a characteristic that makes it an attractive target for site-specific protein modification.[1] The nucleophilicity of its thiol group allows for covalent modification with a variety of electrophilic reagents.[2] This specific labeling is instrumental in a range of applications, including the introduction of fluorescent probes for imaging, the attachment of affinity tags for protein purification, and the quantification of protein expression and post-translational modifications in proteomics.

Unveiling this compound: A Hypothesized Mechanism

While not a widely documented protein labeling reagent in current literature, the chemical structure of this compound suggests a reactivity profile amenable to cysteine modification. As an acrylonitrile derivative, it is poised to act as a Michael acceptor. The electron-withdrawing sulfonyl and nitrile groups will render the β-carbon electrophilic and susceptible to nucleophilic attack by the cysteine thiolate anion. This proposed mechanism forms a stable thioether bond, covalently labeling the cysteine residue.

cluster_workflow Mass Spectrometry Validation Workflow protein Protein Sample labeling Labeling with Reagent protein->labeling quenching Quench Excess Reagent labeling->quenching digestion Tryptic Digestion quenching->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis (Peptide Identification & PTM Search) lcms->data_analysis cluster_pathway Kinase Signaling Cascade cluster_regulation Redox Regulation receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK (Cys-SH) raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression ros ROS ros->mek Oxidation (Inhibition) cluster_logic Labeling Reagent Selection Logic goal Experimental Goal? quant Quantitative Proteomics goal->quant Quantification? conj Protein Conjugation goal->conj Conjugation? alk Standard Alkylation goal->alk Alkylation? reagent_quant Use cysTMT quant->reagent_quant reagent_conj Use Maleimide conj->reagent_conj reagent_alk Use Iodoacetamide alk->reagent_alk

References

A Researcher's Guide to Functional Assays for Confirming Protein Modification by 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction and functional consequences of a novel compound is paramount. This guide provides a comparative overview of key functional assays to elucidate the protein modification landscape of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile, a compound with potential electrophilic properties capable of covalent protein modification.

Due to the limited specific data on this compound, this guide presents a framework of established assays for characterizing electrophilic compounds. These methodologies will enable researchers to identify protein targets, validate engagement, and assess the functional outcomes of protein modification.

Identifying Protein Targets: A Chemoproteomic Approach

The initial and most critical step is the identification of proteins that are covalently modified by this compound. Chemoproteomic strategies are the gold standard for this purpose.

A common strategy involves synthesizing an analog of the compound containing a "handle" for enrichment, such as a biotin or alkyne tag.[1][2] This tagged probe is incubated with cells or cell lysates, and the covalently modified proteins are then purified using affinity chromatography (e.g., streptavidin beads for biotin tags). The enriched proteins are subsequently identified and quantified by mass spectrometry.[1][3]

Alternatively, competitive profiling can be employed where the untagged this compound is used to compete for binding with a broad-spectrum cysteine-reactive probe.[4] This allows for the identification of targets without the need for chemical modification of the parent compound.

Table 1: Comparison of Target Identification Strategies

AssayPrincipleAdvantagesDisadvantages
Tagged Probe Pulldown A tagged version of the compound is used to enrich and identify modified proteins via affinity purification and mass spectrometry.[2]Direct identification of adducted proteins. Can be used in live cells.Requires chemical synthesis of a tagged analog, which may alter compound activity. Potential for steric hindrance from the tag.
Competitive Profiling The compound of interest competes with a broad-spectrum reactive probe for protein binding. Changes in probe labeling are quantified by mass spectrometry.[4]Does not require modification of the test compound. Provides a broad profile of reactivity.Indirect method. May miss targets not labeled by the competitive probe.

Experimental Workflow: Tagged Probe Pulldown

G cluster_0 Cell Culture/Lysate Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis a Treat cells/lysate with tagged This compound b Lyse cells and add streptavidin-coated beads a->b Covalent Labeling c Wash beads to remove non-specifically bound proteins b->c d Elute bound proteins c->d e Digest proteins into peptides d->e Sample Preparation f Analyze peptides by LC-MS/MS e->f g Identify and quantify proteins f->g

Caption: Workflow for identifying protein targets using a tagged probe.

Validating Target Engagement in a Cellular Context

Once potential protein targets are identified, it is crucial to confirm that this compound engages these targets within a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this validation.[5][6]

CETSA is based on the principle that the binding of a ligand to a protein alters its thermal stability.[6] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of a target protein in the presence of the compound indicates direct engagement.[5][6]

Table 2: Comparison of Target Engagement Assays

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein. This change is detected by quantifying the soluble protein fraction after heat treatment.[6]Label-free. Performed in a cellular environment. Can be adapted for high-throughput screening.[7][8][9]Not all ligand binding events result in a measurable thermal shift. Requires specific antibodies for Western blot detection or mass spectrometry for proteome-wide analysis.[5]
In-cell Covalent Labeling with Fluorescent Probes A fluorescently tagged version of the compound is used to directly visualize protein modification in cells or in-gel.Provides direct visual confirmation of target labeling. Can be used for in-gel fluorescence scanning without the need for Western blotting.[10][11][12][13]Requires synthesis of a fluorescent probe. The fluorescent tag may affect compound properties.

Signaling Pathway: CETSA Principle

G cluster_0 No Compound cluster_1 With this compound a Protein b Heat a->b c Denatured Protein (Insoluble) b->c d Protein f Protein-Compound Complex d->f e Compound e->f g Heat f->g h Stable Complex (Soluble at higher temp) g->h G a Start: Characterize This compound b Identify Potential Protein Targets (Chemoproteomics) a->b c Validate Target Engagement in Cells (CETSA) b->c d Is the target an enzyme? c->d e Perform Biochemical Activity Assay d->e Yes f Assess Downstream Cellular Effects (Reporter Gene Assays) d->f No g End: Confirmed Protein Modification and Functional Consequence e->g f->g

References

The Evolving Landscape of Covalent Inhibitors: A Comparative Guide to Alternatives for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the strategic selection of an electrophilic "warhead" is a critical determinant of a covalent inhibitor's success. While 3-Ethoxy-2-(methylsulfonyl)acrylonitrile has its place in the medicinal chemist's toolbox, a diverse and expanding array of alternative reactive groups offers opportunities for enhanced potency, selectivity, and tailored reactivity profiles. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the rational design of next-generation covalent therapeutics.

The pursuit of highly specific and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules form a stable bond with their target protein, often leading to prolonged pharmacodynamic effects and the ability to target shallow binding pockets that are intractable for non-covalent binders. The reactivity of the electrophilic warhead is a key parameter that must be finely tuned to ensure target engagement without off-target toxicities. This compound, an α,β-unsaturated sulfonyl nitrile, represents one such warhead. However, the field of covalent drug discovery is rich with alternatives, each with its own distinct chemical properties and reactivity profile.

This guide will delve into a comparative analysis of prominent electrophilic warheads that serve as alternatives to this compound, with a focus on their application in targeting cysteine residues, a common nucleophile in protein active sites.

Comparative Analysis of Electrophilic Warheads

The selection of an appropriate warhead is a multi-faceted decision, balancing intrinsic reactivity with the specific biological context. Below is a summary of key performance data for this compound and its alternatives, targeting the enzyme Protein Phosphatase Methylesterase-1 (PME-1), a serine hydrolase. This provides a standardized context for comparing the potency of these different chemical classes.

Electrophilic Warhead ClassRepresentative CompoundTargetIC50 (µM)
Sulfonyl Acrylonitrile This compound Analogue (Compound 28)PME-10.6
Acrylamide Ibrutinib (BTK Inhibitor)BTK0.0057
Cyanoacrylamide Reversible JAK3 InhibitorJAK3(Reversible)
Vinyl Sulfone K11777 (Cysteine Protease Inhibitor)Cruzain(Potent, irreversible)
α-Fluoroacrylamide FGFR4 Inhibitor (Compound 6h)FGFR4(Potent, irreversible)

Note: The data presented is compiled from various studies and is intended for comparative purposes. Direct head-to-head experimental values for all warheads against a single target are not always available. Ibrutinib, K11777, and the FGFR4 inhibitor data are provided as representative examples of the potency of these warhead classes against their respective targets.

In-Depth Look at Alternative Warheads

Acrylamides: The Gold Standard

Acrylamides are arguably the most widely used warheads in covalent inhibitor design, featured in several FDA-approved drugs like ibrutinib (BTK inhibitor) and afatinib (EGFR inhibitor)[1]. Their moderate reactivity allows for a good balance between on-target efficacy and off-target effects. The reactivity of the acrylamide can be modulated through substitution on the aromatic ring of the inhibitor scaffold.

Cyanoacrylamides: Introducing Reversibility

The addition of a cyano group to the acrylamide scaffold, forming a cyanoacrylamide, significantly alters its properties. The electron-withdrawing nature of the nitrile increases the electrophilicity of the β-carbon, enhancing reactivity. However, it also increases the acidity of the α-proton in the resulting thioether adduct, facilitating a retro-Michael reaction. This leads to reversible covalent inhibition, a strategy that can reduce the risk of permanent off-target modification and potential immunogenicity[2].

Vinyl Sulfones: A More Reactive Alternative

Vinyl sulfones are generally more electrophilic than their acrylamide counterparts and have been successfully employed in the development of inhibitors for various enzyme classes, including proteases and kinases[3]. Their enhanced reactivity can be advantageous for targeting less nucleophilic cysteine residues. However, this increased reactivity also necessitates careful molecular design to maintain selectivity and avoid unwanted reactions with other biological nucleophiles[3].

α-Fluoroacrylamides: Fine-Tuning Reactivity

The introduction of a fluorine atom at the α-position of the acrylamide warhead provides a means to fine-tune the electrophilicity of the Michael acceptor. This modification has been explored in the design of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors, demonstrating that subtle changes to the warhead can have a significant impact on potency and selectivity.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these covalent inhibitors are evaluated, the following diagrams illustrate a typical kinase signaling pathway and the experimental workflow for assessing inhibitor potency.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Target_Engagement Covalent Adduct Formation with Cysteine Residue Kinase_Cascade->Target_Engagement Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Covalent_Inhibitor Covalent Inhibitor (e.g., Acrylamide-based) Covalent_Inhibitor->Kinase_Cascade Inhibition Covalent_Inhibitor->Target_Engagement Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response

Fig. 1: Simplified Kinase Signaling Pathway and Covalent Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Synthesis Synthesis of Covalent Inhibitors with Diverse Warheads IC50 IC50 Determination (Enzyme Inhibition Assay) Synthesis->IC50 Kinetics Kinetic Analysis (kinact/KI Determination) Synthesis->Kinetics Cell_Potency Cellular Potency (e.g., Anti-proliferative Assay) IC50->Cell_Potency Kinetics->Cell_Potency Target_Engagement_Cell Target Engagement Assay (e.g., Western Blot, Proteomics) Cell_Potency->Target_Engagement_Cell Proteomics Chemoproteomic Profiling (Off-target identification) Target_Engagement_Cell->Proteomics

References

Comparative Analysis of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile as a Covalent Serine Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical covalent serine hydrolase inhibitor, 3-Ethoxy-2-(methylsulfonyl)acrylonitrile, against other established covalent inhibitors. The data presented herein is illustrative and intended to guide researchers in designing and interpreting cross-reactivity and selectivity studies.

Introduction

Covalent inhibitors have emerged as a powerful class of therapeutics, offering high potency and prolonged duration of action. The sulfonyl acrylonitrile "warhead" is a reactive group known to covalently modify the active site of certain enzymes, particularly serine hydrolases. This guide explores the hypothetical inhibitory activity and selectivity of this compound in this context, comparing it with other well-characterized covalent inhibitors targeting the same enzyme class. The following sections detail the experimental protocols for assessing inhibitor potency and selectivity, present hypothetical comparative data, and visualize the experimental workflows.

Comparative Data of Serine Hydrolase Inhibitors

The following tables summarize the hypothetical performance of this compound against two alternative covalent inhibitors targeting serine hydrolases: Acrylamide Probe 1 (a representative acrylamide-based inhibitor) and Fluorophosphonate Probe 2 (a common broad-spectrum serine hydrolase probe).

Table 1: Inhibitory Potency (IC50) against Target Serine Hydrolase

CompoundTarget EnzymeIC50 (nM) [Hypothetical]
This compound Serine Hydrolase X150
Acrylamide Probe 1Serine Hydrolase X50
Fluorophosphonate Probe 2Serine Hydrolase X10

Table 2: Proteome-Wide Selectivity Profile

Compound (at 1 µM)Number of Off-Targets (Hypothetical)Key Off-Target Classes (Hypothetical)
This compound 12Other Serine Hydrolases, Cysteine Proteases
Acrylamide Probe 15Other Serine Hydrolases
Fluorophosphonate Probe 2>50Broad Serine Hydrolases

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potency and selectivity of covalent inhibitors.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method is used to determine the apparent inhibitory potency (IC50) of a compound against its target enzyme in a complex biological sample.

Protocol:

  • Proteome Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., Tris-HCl, pH 7.4) and determine the protein concentration.

  • Inhibitor Incubation: Aliquot the proteome and incubate with a serial dilution of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: Add a broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., a fluorophore-conjugated fluorophosphonate) to each reaction and incubate for a specific time (e.g., 15 minutes). The ABP will label the active sites of serine hydrolases that have not been blocked by the test inhibitor.

  • SDS-PAGE: Quench the reactions by adding a loading buffer and separate the proteins by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner to visualize the labeled enzymes.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to the target enzyme. The decrease in fluorescence intensity with increasing inhibitor concentration is used to calculate the IC50 value.

Mass Spectrometry-Based Competitive ABPP for Selectivity Profiling

This technique provides a global view of an inhibitor's selectivity across the entire proteome.

Protocol:

  • Proteome Treatment: Treat the proteome with the test inhibitor at a concentration where it is expected to engage its primary target (e.g., 1 µM). A vehicle-treated sample serves as the control.

  • Probe Labeling: Label the remaining active enzymes in both the inhibitor-treated and control proteomes with a biotinylated broad-spectrum ABP.

  • Enrichment: Use streptavidin beads to enrich the biotin-labeled proteins.

  • Proteolytic Digestion: Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides from the labeled proteins. The ratio of the abundance of each protein in the inhibitor-treated sample versus the control sample indicates the degree of inhibition. A significant decrease in abundance for a particular protein suggests it is an off-target of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Competitive_ABPP_Workflow cluster_prep Sample Preparation cluster_inhibition Inhibition Step cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Cell Lysate/Tissue Homogenate Inhibitor Add Test Inhibitor (e.g., this compound) Proteome->Inhibitor Incubate ABP Add Fluorescent Activity-Based Probe Inhibitor->ABP Incubate SDS_PAGE SDS-PAGE ABP->SDS_PAGE Scan Fluorescence Scanning SDS_PAGE->Scan Analysis IC50 Determination Scan->Analysis

Caption: Workflow for Gel-Based Competitive Activity-Based Protein Profiling.

MS_ABPP_Workflow cluster_prep Sample Treatment cluster_labeling Probe Labeling & Enrichment cluster_digestion Sample Processing cluster_analysis Analysis Proteome_Control Control Proteome (Vehicle) Biotin_ABP Add Biotinylated ABP Proteome_Control->Biotin_ABP Proteome_Test Test Proteome (+ Inhibitor) Proteome_Test->Biotin_ABP Enrich Streptavidin Enrichment Biotin_ABP->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Off-Target Identification LCMS->Data

Caption: Workflow for MS-Based Competitive ABPP for Selectivity Profiling.

Conclusion

This guide provides a framework for the comparative evaluation of novel covalent inhibitors like this compound. The hypothetical data presented highlights the importance of assessing both on-target potency and proteome-wide selectivity. The detailed experimental protocols for gel-based and mass spectrometry-based Activity-Based Protein Profiling serve as a starting point for researchers to design their own cross-reactivity studies. Through such rigorous evaluation, the therapeutic potential and potential liabilities of new covalent inhibitors can be thoroughly characterized.

Benchmarking 3-Ethoxy-2-(methylsulfonyl)acrylonitrile: A Comparative Guide to Electrophilic Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile, a putative electrophilic probe, against other well-established electrophilic reagents. The content herein is designed to offer an objective comparison, supported by detailed experimental protocols for validation. Given the novelty of this compound as a chemical probe, this guide establishes a template for its evaluation, utilizing hypothetical data for illustrative purposes.

Introduction to Electrophilic Probes

Electrophilic probes are indispensable tools in chemical biology and drug discovery for the study of protein function and the development of targeted covalent inhibitors. These molecules contain reactive groups that form stable covalent bonds with nucleophilic amino acid residues on proteins, most commonly cysteine. The reactivity and selectivity of an electrophilic probe are critical parameters that determine its utility. An ideal probe exhibits sufficient reactivity to label its intended target under physiological conditions while maintaining high selectivity to minimize off-target effects and associated toxicity.

This compound possesses structural features characteristic of a Michael acceptor, specifically an α,β-unsaturated system activated by two electron-withdrawing groups (sulfonyl and nitrile). This suggests its potential to react with soft nucleophiles like cysteine thiols. This guide outlines a series of experiments to characterize its reactivity and selectivity profile in comparison to two standard electrophilic probes: a highly reactive maleimide and a moderately reactive acrylamide.

Quantitative Performance Comparison

The following table summarizes hypothetical performance data for this compound against N-phenylmaleimide and a generic acrylamide probe. This data serves as a benchmark for what one might expect from experimental evaluation.

ParameterThis compoundN-phenylmaleimideAcrylamide
Chemical Structure
alt text
Reactivity (k_GSH, M⁻¹s⁻¹) 0.510.00.01
Proteome-wide Cys Reactivity ~800>1500~200
Selectivity (% Cysteine) >90%>95%>85%
Cellular Potency (IC₅₀, µM) 1.50.15.0
Cytotoxicity (CC₅₀, µM) >505>100

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results are required for a definitive comparison.

Experimental Protocols

Detailed methodologies for the key experiments required to generate the comparative data are provided below.

Glutathione (GSH) Reactivity Assay

This assay measures the intrinsic reactivity of the electrophilic probes with the biological thiol, glutathione.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each electrophilic probe in DMSO.

    • Prepare a 100 mM stock solution of glutathione (GSH) in a phosphate buffer (100 mM, pH 7.4).

    • Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the same phosphate buffer.

  • Reaction Setup:

    • In a 96-well plate, add 188 µL of phosphate buffer.

    • Add 2 µL of the electrophile stock solution to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding 10 µL of the GSH stock solution for a final concentration of 5 mM.

  • Measurement:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by taking an aliquot and adding it to a solution containing DTNB.

    • Measure the absorbance at 412 nm. The decrease in free GSH is monitored by the reduction in the signal from the DTNB reaction.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point.

    • Determine the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln([GSH]t/[GSH]0) versus time.

    • Calculate the second-order rate constant (k_GSH) using the equation: k_GSH = k_obs / [Electrophile].

Competitive Chemoproteomic Profiling (isoTOP-ABPP)

This protocol allows for the proteome-wide identification and quantification of cysteine residues that are targeted by the electrophilic probes.[1][2]

Protocol:

  • Cell Culture and Lysis:

    • Culture human cells (e.g., HEK293T) to ~80% confluency.

    • Harvest the cells and lyse them in a suitable buffer (e.g., PBS) via sonication.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Probe Treatment:

    • Divide the proteome into two equal aliquots. Treat one with the electrophilic probe at a specific concentration (e.g., 100 µM) and the other with DMSO as a control, for 1 hour at room temperature.

  • Labeling with Iodoacetamide-alkyne:

    • Treat both the experimental and control samples with iodoacetamide-alkyne (a broadly reactive cysteine probe) to label any cysteines not modified by the test probe.

  • Click Chemistry:

    • Conjugate the alkyne-labeled proteins to isotopically light (for the experimental sample) and heavy (for the control sample) TEV-cleavable biotin-azide tags using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Protein Enrichment and Digestion:

    • Combine the light and heavy labeled samples.

    • Enrich the biotin-tagged proteins using streptavidin beads.

    • Digest the enriched proteins on-bead with trypsin.

  • Peptide Elution and Mass Spectrometry:

    • Elute the probe-labeled peptides by cleaving the TEV linker.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the labeled peptides and quantify the heavy/light ratios. A high heavy/light ratio indicates that the cysteine residue was targeted by the electrophilic probe.

Cellular Target Engagement Assay

This assay measures the ability of the probe to bind to its intended protein target within a cellular environment.

Protocol:

  • Cell Treatment:

    • Treat cultured cells with increasing concentrations of the electrophilic probe for a defined period.

    • Include a DMSO-treated control.

  • Lysis and Labeling:

    • Lyse the cells and treat the lysates with a fluorescently tagged version of a known ligand or a broad-spectrum probe for the target protein.

  • Visualization and Quantification:

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled target protein using an in-gel fluorescence scanner.

    • Quantify the band intensity. A decrease in fluorescence intensity with increasing probe concentration indicates target engagement.

Cytotoxicity Assay

This assay assesses the general toxicity of the electrophilic probes to cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the electrophilic probes for 24-48 hours.

  • Viability Measurement:

    • Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.

    • Measure the appropriate signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control cells.

    • Calculate the CC₅₀ value (the concentration at which cell viability is reduced by 50%) by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of electrophilic probes.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Probe Electrophilic Probe (e.g., this compound) Probe->MEK1 Covalent Inhibition

Caption: MAPK/ERK signaling pathway with hypothetical covalent inhibition of MEK1.

ABPP_Workflow Proteome Cell Lysate (Proteome) Split Split into two aliquots Proteome->Split Treatment Treat with Electrophilic Probe Split->Treatment Control Treat with DMSO (Control) Split->Control IA_Alkyne_Treat Label with Iodoacetamide-Alkyne Treatment->IA_Alkyne_Treat IA_Alkyne_Control Label with Iodoacetamide-Alkyne Control->IA_Alkyne_Control Click_Treat Click Chemistry (Light Tag) IA_Alkyne_Treat->Click_Treat Click_Control Click Chemistry (Heavy Tag) IA_Alkyne_Control->Click_Control Combine Combine Samples Click_Treat->Combine Click_Control->Combine Enrich Streptavidin Enrichment Combine->Enrich Digest On-bead Trypsin Digestion Enrich->Digest Elute TEV Protease Elution Digest->Elute LCMS LC-MS/MS Analysis Elute->LCMS Analysis Data Analysis (Heavy/Light Ratios) LCMS->Analysis

Caption: Experimental workflow for competitive isoTOP-ABPP.

Probe_Logic Reactivity Probe Reactivity Potency On-Target Potency Reactivity->Potency Increases Toxicity Off-Target Toxicity Reactivity->Toxicity Increases Selectivity Proteome Selectivity Selectivity->Potency Increases Selectivity->Toxicity Decreases TCI Successful Covalent Inhibitor Potency->TCI Toxicity->TCI

Caption: Relationship between probe properties and covalent inhibitor development.

References

A Researcher's Guide to Quantitative Proteomics: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method is paramount for generating robust and meaningful data. This guide provides an objective comparison of the leading techniques, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.

Introduction to Quantitative Proteomics

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample.[1] This powerful discipline plays a critical role in unraveling cellular mechanisms, discovering biomarkers, and understanding disease pathogenesis.[2][3] The primary methodologies can be broadly categorized into label-based and label-free approaches, each with distinct advantages and limitations.[4]

Comparative Analysis of Key Quantitative Proteomics Methods

The choice of a quantitative proteomics strategy depends on factors such as the number of samples, the required depth of proteome coverage, desired quantitative accuracy, and budget constraints.[4] Here, we compare three widely adopted methods: Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Label-Free Quantification.

FeatureTandem Mass Tags (TMT)Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)Label-Free Quantification
Principle Chemical labeling with isobaric tags that are identical in mass and chemical structure but contain different numbers of heavy isotopes in the reporter and balancer groups.[5][6]Chemical labeling with isobaric tags, where different samples are labeled with tags of the same total mass.Direct measurement of protein abundance based on the signal intensity of peptide ions or the number of spectra identified for a given protein.[1][2]
Multiplexing Capacity High multiplexing capabilities, with commercially available kits for up to 18 samples (TMTpro).[6][7]Allows for the simultaneous analysis of up to 8 samples.[2][5]No inherent limit to the number of samples that can be compared, but requires individual runs for each sample.[6]
Quantitative Accuracy Generally high accuracy, but can be affected by ratio compression, where the presence of co-isolated and co-fragmented interfering ions can suppress the reporter ion signals.[8]High precision and accuracy in quantification.[2]Can be less accurate and reproducible compared to label-based methods due to variations in sample preparation and instrument performance.[6][9]
Proteome Coverage Provides broad proteome coverage.[8]Good proteome coverage.Often provides the deepest proteome coverage as no chemical labeling is required, which can sometimes lead to sample loss.[9][10]
Cost Can be expensive due to the cost of the labeling reagents.[11]Reagent costs can be a significant factor.More cost-effective as it does not require expensive labeling reagents.[4]
Throughput High throughput due to multiplexing, allowing multiple samples to be analyzed in a single run.High throughput for up to 8 samples.Lower throughput as each sample needs to be analyzed separately.
Data Analysis Requires specialized software for the analysis of reporter ion intensities.Requires specific software to interpret the reporter ion data.Data analysis can be more complex and requires sophisticated algorithms for alignment and normalization of MS data across different runs.

Experimental Protocols

General Proteomics Workflow

A typical quantitative proteomics experiment involves several key steps, from sample preparation to data analysis. The specific labeling strategy will be integrated into this general workflow.

General Proteomics Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling (for TMT/iTRAQ) cluster_analysis Mass Spectrometry & Data Analysis ProteinExtraction Protein Extraction ProteinQuantification Protein Quantification ProteinExtraction->ProteinQuantification ReductionAlkylation Reduction & Alkylation ProteinQuantification->ReductionAlkylation ProteolyticDigestion Proteolytic Digestion ReductionAlkylation->ProteolyticDigestion PeptideLabeling Peptide Labeling ProteolyticDigestion->PeptideLabeling Label-Based LCMS LC-MS/MS Analysis ProteolyticDigestion->LCMS Label-Free SamplePooling Sample Pooling PeptideLabeling->SamplePooling SamplePooling->LCMS DataProcessing Data Processing LCMS->DataProcessing ProteinQuant Protein Identification & Quantification DataProcessing->ProteinQuant Bioinformatics Bioinformatics Analysis ProteinQuant->Bioinformatics

Caption: A generalized workflow for quantitative proteomics experiments.

Detailed Methodologies

1. Tandem Mass Tag (TMT) Labeling Protocol:

  • Sample Preparation: Extract proteins from cell or tissue samples. Quantify the protein concentration.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

  • Proteolytic Digestion: Digest proteins into peptides using an enzyme such as trypsin.

  • TMT Labeling: Label the peptides from each sample with a specific TMT isobaric tag.

  • Sample Pooling: Combine the labeled samples in equal amounts.

  • Fractionation: Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity of the TMT reporter ions.

2. Label-Free Quantification Protocol:

  • Sample Preparation: Extract and quantify proteins from each sample individually.

  • Reduction, Alkylation, and Digestion: Perform these steps for each sample separately.

  • LC-MS/MS Analysis: Analyze each sample individually by LC-MS/MS.

  • Data Analysis: Utilize software to align the chromatograms from all runs. Protein quantification is then performed based on either the peak intensity of the precursor ions (MS1 intensity-based) or by counting the number of MS/MS spectra identified for each protein (spectral counting).[1]

Visualization of Methodological Differences

The core difference between label-based and label-free approaches lies in when and how the samples are differentiated and combined for analysis.

Comparison of Proteomics Workflows cluster_labeled Label-Based Workflow (TMT/iTRAQ) cluster_labelfree Label-Free Workflow l_start Multiple Samples l_digest Individual Digestion & Labeling l_start->l_digest l_pool Pooling l_digest->l_pool l_lcms Single LC-MS/MS Run l_pool->l_lcms l_end Relative Quantification l_lcms->l_end lf_start Multiple Samples lf_digest Individual Digestion lf_start->lf_digest lf_lcms Multiple LC-MS/MS Runs lf_digest->lf_lcms lf_align Computational Alignment lf_lcms->lf_align lf_end Relative Quantification lf_align->lf_end

Caption: Key workflow differences between label-based and label-free proteomics.

Application in Signaling Pathway Analysis

Quantitative proteomics is instrumental in elucidating cellular signaling pathways. For instance, in a hypothetical study investigating the effect of a drug on the EGFR signaling pathway, quantitative proteomics can identify and quantify changes in protein phosphorylation and abundance.

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Survival Survival Akt->Survival

References

A Researcher's Guide to Isotopic Labeling: Established Methods and the Potential of Novel Reagents like 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the world of quantitative proteomics, the choice of an appropriate isotopic labeling strategy is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of established labeling methods and explores the potential of novel reagents, using 3-Ethoxy-2-(methylsulfonyl)acrylonitrile as a case study for future developments in the field.

Isotopic labeling is a powerful technique that enables the relative and absolute quantification of proteins and peptides in complex biological samples. By introducing stable isotopes into proteins or peptides, researchers can differentiate between samples and accurately measure changes in protein abundance. The ideal isotopic labeling reagent possesses a suite of desirable characteristics, including high labeling efficiency and specificity, the capacity for multiplexing, cost-effectiveness, and user-friendly protocols.

Established Isotopic Labeling Methodologies: A Comparative Overview

Three of the most widely adopted techniques in quantitative proteomics are Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Each method has its own set of advantages and limitations that make it suitable for different experimental designs and sample types.

FeatureiTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
Labeling Principle Chemical labeling of primary amines (N-terminus and lysine residues) with isobaric tags.Chemical labeling of primary amines (N-terminus and lysine residues) with isobaric tags.Metabolic labeling by incorporating stable isotope-labeled amino acids during cell culture.
Multiplexing Capability Up to 8-plex.Up to 18-plex with TMTpro reagents.[1]Typically 2-plex or 3-plex.
Sample Type Cells, tissues, biofluids.[1]Cells, tissues, biofluids.Live cells in culture.
Labeling Efficiency High, but can be affected by sample complexity.High, with performance similar to iTRAQ.[2][3]Very high, as labeling occurs during protein synthesis.
Specificity Targets primary amines.Targets primary amines.Specific to chosen amino acids (e.g., lysine, arginine).
Accuracy & Precision Good, but can be subject to ratio distortion.Good, with similar performance to iTRAQ.[2][3]Excellent, as samples are mixed early in the workflow.
Cost High.High.Labeled amino acids can be costly for large-scale experiments.
Ease of Use Moderately complex in-vitro labeling protocol.Moderately complex in-vitro labeling protocol.Requires cell culture expertise and can be time-consuming.

Experimental Workflows and Protocols

Chemical Labeling Workflow (iTRAQ/TMT)

The workflow for chemical labeling reagents like iTRAQ and TMT involves the labeling of peptides after protein extraction and digestion.

G cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation ProteolyticDigestion Proteolytic Digestion ReductionAlkylation->ProteolyticDigestion Sample1 Sample 1 + Tag 1 ProteolyticDigestion->Sample1 Sample2 Sample 2 + Tag 2 ProteolyticDigestion->Sample2 SampleN Sample N + Tag N ProteolyticDigestion->SampleN Pooling Combine Labeled Samples Sample1->Pooling Sample2->Pooling SampleN->Pooling LCMS LC-MS/MS Analysis Pooling->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Chemical labeling workflow using isobaric tags (e.g., iTRAQ, TMT).

Generic Protocol for iTRAQ/TMT Labeling:

  • Protein Extraction and Digestion: Extract proteins from your samples and quantify the protein concentration. Reduce and alkylate the cysteine residues, followed by digestion with trypsin.

  • Peptide Labeling: Resuspend the dried peptide samples in the labeling buffer provided with the kit. Add the respective isobaric tags to each sample and incubate at room temperature.

  • Sample Pooling: Quench the labeling reaction and combine all labeled samples into a single tube.

  • Fractionation and LC-MS/MS Analysis: Desalt the pooled sample and, if necessary, perform offline fractionation to reduce sample complexity. Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software to identify peptides and quantify the reporter ions to determine the relative abundance of peptides across the samples.

Metabolic Labeling Workflow (SILAC)

SILAC involves the metabolic incorporation of stable isotope-labeled amino acids into proteins in living cells.

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis LightCulture Cell Culture with 'Light' Amino Acids CellHarvest Harvest & Combine Cells LightCulture->CellHarvest HeavyCulture Cell Culture with 'Heavy' Amino Acids HeavyCulture->CellHarvest ProteinExtraction Protein Extraction CellHarvest->ProteinExtraction ProteolyticDigestion Proteolytic Digestion ProteinExtraction->ProteolyticDigestion LCMS LC-MS/MS Analysis ProteolyticDigestion->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Metabolic labeling workflow using SILAC.

Generic Protocol for SILAC:

  • Cell Culture: Culture two populations of cells in specialized media. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine). Ensure complete incorporation of the labeled amino acids over several cell divisions.

  • Experimental Treatment: Apply the experimental conditions to the cell populations.

  • Sample Pooling: Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.

  • Protein Extraction and Digestion: Lyse the combined cell pellet, extract the proteins, and perform in-solution or in-gel tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify peptide pairs with a characteristic mass shift corresponding to the heavy isotope label and quantify their relative abundance based on the signal intensities.

Exploring Novel Reagents: The Case of this compound

While established methods are robust, the search for novel labeling reagents with improved properties is ongoing. This compound is a compound with a chemical structure that suggests potential for use in bioconjugation and labeling, although its application in isotopic labeling for proteomics has not been documented in peer-reviewed literature.

Based on the known reactivity of similar chemical moieties, we can hypothesize a potential reaction mechanism for this compound with the primary amine groups of peptides. The presence of the electron-withdrawing methylsulfonyl and acrylonitrile groups makes the double bond susceptible to nucleophilic attack, such as a Michael-type addition from the primary amine of a peptide's N-terminus or the side chain of a lysine residue.

G cluster_0 Hypothetical Reaction cluster_1 Potential Advantages Reagent This compound Product Labeled Peptide Reagent->Product + Peptide Peptide-NH2 Peptide->Product Michael Addition NovelReactivity Novel Reactivity Product->NovelReactivity PotentiallyCostEffective Potentially Cost-Effective Synthesis Product->PotentiallyCostEffective

Caption: Hypothetical reaction of a novel labeling reagent.

For this compound to be a viable isotopic labeling reagent, isotopically labeled versions would need to be synthesized. The performance of such a reagent would then need to be rigorously tested against the key criteria outlined earlier. Experimental validation would be required to determine its labeling efficiency, specificity towards primary amines versus other nucleophilic side chains (like cysteine), the stability of the resulting bond, and its fragmentation behavior in the mass spectrometer.

Conclusion

The selection of an isotopic labeling strategy is a critical decision in the design of a quantitative proteomics experiment. Established methods like iTRAQ, TMT, and SILAC offer reliable and well-characterized solutions for a wide range of applications. While iTRAQ and TMT provide high multiplexing capabilities suitable for comparing multiple conditions, SILAC offers exceptional accuracy for studies in cell culture. The exploration of novel reagents, exemplified by the hypothetical consideration of this compound, highlights the continuous innovation in the field. Future developments may lead to new labeling chemistries that offer improved performance, greater multiplexing, and lower costs, further advancing our ability to understand complex biological systems. Researchers should carefully consider the specific requirements of their study to choose the most appropriate labeling method.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe handling and disposal of 3-Ethoxy-2-(methylsulfonyl)acrylonitrile, a compound that requires careful management due to its potential hazards. The following procedures are based on best practices for handling related chemical structures, including acrylonitriles and sulfonyl-containing compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the known hazards of similar compounds. It is imperative that a qualified chemist assesses the specific waste and laboratory conditions before implementing any disposal procedure.

I. Understanding the Hazards

Based on data from analogous compounds such as acrylonitrile, this substance is anticipated to be hazardous.[1][2] Potential hazards include:

  • Toxicity: Likely toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: May cause skin and serious eye irritation.[1][2]

  • Flammability: May be a flammable liquid and vapor.[1]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1][2]

II. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Nitrile or chloroprene gloves are recommended.[3]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential.[3]

  • Lab Coat: A flame-resistant lab coat should be worn.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[3][4]

III. Step-by-Step Disposal Procedure

This procedure outlines the chemical neutralization (destruction) of small quantities of this compound in a laboratory setting. For larger quantities, or if this procedure is not feasible, the waste must be disposed of through a licensed hazardous waste disposal contractor.

Principle of Neutralization: The nitrile and sulfonyl functional groups can be hydrolyzed under basic conditions to less toxic, water-soluble products.[5][6][7]

Experimental Protocol:

  • Segregation: Ensure that waste containing this compound is segregated from other waste streams, especially acidic solutions, to prevent the release of toxic gases.

  • Inert Atmosphere: Conduct the procedure in a chemical fume hood. For larger quantities, an inert atmosphere (e.g., nitrogen) is recommended to mitigate any potential exothermic reactions.

  • Preparation of Hydrolysis Solution: Prepare a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup:

    • Place the waste containing this compound in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

    • If the waste is in an organic solvent, it is preferable to remove the solvent by evaporation under reduced pressure in a rotary evaporator, if safe to do so. The residue can then be dissolved in a water-miscible solvent like ethanol or isopropanol.

  • Hydrolysis:

    • Slowly add the 10% sodium hydroxide solution to the stirred solution of the waste.

    • Monitor the temperature of the reaction mixture. If the temperature rises significantly, cool the flask in an ice bath.

    • Continue stirring the mixture at room temperature for several hours (e.g., overnight) to ensure complete hydrolysis.

  • Neutralization:

    • After the hydrolysis is complete, cool the reaction mixture to room temperature.

    • Slowly and carefully neutralize the solution to a pH of approximately 7 with a dilute acid (e.g., 5% hydrochloric acid or sulfuric acid). Monitor the pH using pH paper or a pH meter.

  • Final Disposal:

    • The resulting neutralized aqueous solution may be suitable for disposal down the drain with copious amounts of water, provided it complies with local sewer use bylaws and does not contain other hazardous materials such as heavy metals.[6]

    • If there is any doubt about the composition of the final solution, it should be collected in a properly labeled waste container for disposal by a licensed contractor.

IV. Quantitative Data Summary

The following table summarizes key hazard information for Acrylonitrile, a related compound, which should be considered as indicative for this compound in the absence of specific data.

Hazard ClassificationData for Acrylonitrile
Acute Toxicity (Oral) Category 3[1][2]
Acute Toxicity (Dermal) Category 3[1][2]
Acute Toxicity (Inhalation) Category 3[1][2]
Skin Corrosion/Irritation Category 2[1][2]
Serious Eye Damage/Irritation Category 1[1][2]
Aquatic Toxicity Toxic to aquatic life with long lasting effects.[1][2]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste containing This compound is_small_quantity Is it a small, manageable quantity for in-lab treatment? start->is_small_quantity chemical_treatment Perform Chemical Neutralization (Hydrolysis as per protocol) is_small_quantity->chemical_treatment Yes hazardous_waste Collect in a labeled hazardous waste container is_small_quantity->hazardous_waste No verify_neutralization Verify complete reaction and neutralization (pH ~7) chemical_treatment->verify_neutralization sewer_disposal Dispose to sanitary sewer with copious amounts of water (if local regulations permit) verify_neutralization->sewer_disposal Yes verify_neutralization->hazardous_waste No end End sewer_disposal->end contractor_disposal Dispose via licensed hazardous waste contractor hazardous_waste->contractor_disposal contractor_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Ethoxy-2-(methylsulfonyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited specific safety and toxicological data available for 3-Ethoxy-2-(methylsulfonyl)acrylonitrile (CAS No. 104007-26-3). The following guidance is based on the known hazards of structurally related compounds, such as acrylonitrile and other substituted acrylonitriles. It is imperative to handle this chemical with extreme caution and to conduct a thorough risk assessment before beginning any work.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.

Hazard Summary of Related Acrylonitrile Compounds

The following table summarizes the hazards associated with acrylonitrile, which are presumed to be similar for this compound due to the presence of the reactive acrylonitrile functional group.

Hazard StatementClassificationPrecautionary Statement
H225: Highly flammable liquid and vapour. Flammable Liquid, Category 2P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. Acute Toxicity (Oral, Dermal, Inhalation), Category 3P261: Avoid breathing mist or vapours.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1]
H315: Causes skin irritation. Skin Irritation, Category 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H317: May cause an allergic skin reaction. Skin Sensitization, Category 1P272: Contaminated work clothing should not be allowed out of the workplace.[1]
H318: Causes serious eye damage. Serious Eye Damage, Category 1P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritation. Specific Target Organ Toxicity — Single Exposure, Category 3P271: Use only outdoors or in a well-ventilated area.[1]
H350: May cause cancer. Carcinogenicity, Category 1BP201: Obtain special instructions before use.[1]
H411: Toxic to aquatic life with long lasting effects. Hazardous to the Aquatic Environment, Chronic Hazard, Category 2P273: Avoid release to the environment.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE program is critical when handling this potentially hazardous compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety goggles and a face shieldMust be worn to protect against chemical splashes. Standard safety glasses are not sufficient.
Skin Chemical-resistant gloves (double-gloving recommended) and a lab coatNitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed frequently. A flame-resistant lab coat should be worn and buttoned.
Respiratory A NIOSH-approved respiratorA full-face respirator may be necessary if exposure limits are exceeded or if working in a poorly ventilated area.
Body Impervious clothingFor large-scale operations or in the event of a spill, a chemical-resistant suit may be required.

Experimental Protocols: Safe Handling and Operational Plan

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible and in good working order.

  • Use spark-proof tools and explosion-proof equipment to prevent ignition of flammable vapors.

2. Procedural Guidance:

  • Before starting work, ensure you have read and understood the safety information for related acrylonitrile compounds.

  • Prepare all necessary materials and equipment in advance to minimize the time spent handling the chemical.

  • Keep the container tightly closed when not in use.

  • Avoid the formation of dust, mists, or vapors.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

3. First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Disposal Plan

Waste Characterization:

  • Wastes containing this compound should be considered hazardous waste.

Disposal Method:

  • The primary recommended method for disposal is incineration at a licensed chemical destruction facility.[2]

  • Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated packaging should be triple-rinsed (or equivalent) and disposed of as hazardous waste.

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood and Equipment prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Arrange for Professional Disposal clean2->clean3 emergency1 Spill or Exposure Occurs emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Evacuate if Necessary emergency1->emergency3 emergency4 Notify Safety Officer emergency1->emergency4

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.